molecular formula C7H4BrFO3 B6359703 2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS No. 91659-32-4

2-Bromo-6-fluoro-3-hydroxybenzoic acid

Cat. No.: B6359703
CAS No.: 91659-32-4
M. Wt: 235.01 g/mol
InChI Key: ZHLVDVIHTDAFLA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO3 and its molecular weight is 235.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.93278 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVDVIHTDAFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS 91659-32-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-hydroxybenzoic acid (CAS 91659-32-4): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 91659-32-4, is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] Its molecular architecture, featuring a strategic arrangement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom—on a benzene ring, makes it a highly versatile and valuable synthetic intermediate.[3]

The unique electronic properties imparted by each substituent provide a powerful toolkit for molecular design. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions.[3][4][5] The hydroxyl and carboxylic acid groups offer multiple points for derivatization, allowing for the construction of complex molecular scaffolds. This guide offers a comprehensive overview of the core properties, safety, synthesis, reactivity, and potential applications of this compound, designed for researchers and drug development professionals.

Part 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical procedures.

PropertyValueSource
CAS Number 91659-32-4[1][2][6]
Molecular Formula C₇H₄BrFO₃[7]
Molecular Weight 235.01 g/mol Calculated
Appearance Likely a solid powder or crystalline solid[8]
Solubility Expected to be soluble in common organic solvents (e.g., ethers, alcohols, DMSO)[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container[1][7][9]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[1]

GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Irritation2H315: Causes skin irritationGHS07Warning
Eye Irritation2H319: Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicitySE 3H335: May cause respiratory irritationGHS07Warning

Data compiled from Safety Data Sheet.[1]

Recommended Handling Protocol:

Given its hazard profile, all manipulations should be performed within a certified chemical fume hood. The following step-by-step protocol ensures safe handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify the functionality of the fume hood and have appropriate spill cleanup materials readily available.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-resistant lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles or a face shield.[1]

  • Dispensing: To prevent the generation of dust, carefully weigh and dispense the solid compound. Use anti-static and spark-proof equipment where possible.[1] Avoid creating and inhaling dust.[9]

  • During Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][9] Clean all equipment and the work surface.

  • Disposal: Dispose of waste materials in a designated, properly labeled hazardous waste container according to local, state, and federal regulations.[1][9]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound stems from both its preparation and its subsequent chemical transformations.

Plausible Synthetic Strategy

While specific, peer-reviewed syntheses for this exact isomer are not widely published, a logical route can be devised based on established methodologies for related halogenated aromatics.[10][11] A plausible pathway could start from commercially available 2-fluoro-3-methoxyphenol, leveraging the directing effects of the existing substituents.

Synthetic_Workflow A 2-Fluoro-3-methoxyphenol B 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene A->B 1. Nitration (HNO₃, H₂SO₄) C 4-Amino-1-bromo-2-fluoro-3-methoxybenzene B->C 2. Reduction (e.g., Fe/HCl) D 1-Bromo-2-fluoro-3-methoxybenzene C->D 3. Deamination (Diazotization then reduction) E 2-Bromo-6-fluoro-3-methoxybenzoic acid D->E 4. Carboxylation (e.g., n-BuLi, then CO₂) F This compound E->F 5. Demethylation (e.g., BBr₃)

Caption: Plausible synthetic workflow for this compound.

Hypothetical Synthesis Protocol:

  • Bromination of 2-Fluoro-3-methoxyphenol: The starting phenol is brominated regioselectively. The hydroxyl group is a strong ortho-, para-director, and the fluorine is an ortho-, para-director. Bromination is likely to occur at the position para to the hydroxyl group.

  • Carboxylation: The resulting brominated phenol can be carboxylated. This might involve protecting the hydroxyl group, followed by a metal-halogen exchange (e.g., with n-butyllithium) and quenching with carbon dioxide gas.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.

Reactivity Profile and Mechanistic Insights

The true value of this compound lies in its potential for subsequent, regioselective reactions, governed by the electronic nature of its substituents.

  • Bromine Atom (Position 2): This is a key functional handle for modern synthetic chemistry. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[3]

  • Fluorine Atom (Position 6): The electron-withdrawing nature of fluorine increases the acidity of the adjacent carboxylic acid.[4] In a drug development context, C-F bonds are exceptionally stable and can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a molecule.[3][5]

  • Hydroxyl Group (Position 3): This group can be readily alkylated or acylated to form ethers and esters, respectively.[3] It is also a strong ortho-, para-directing group, which could influence further electrophilic aromatic substitution if desired, although the ring is generally deactivated.

  • Carboxylic Acid Group (Position 1): This functional group is a cornerstone for derivatization. It can be converted into esters, amides, or acid chlorides, providing a gateway to a vast array of other functionalities.[3]

Reactivity_Profile center This compound Br COOH OH node_suzuki Suzuki, Heck, etc. (C-C bond formation) center:f1->node_suzuki Cross-Coupling node_amide Amidation (R-NH₂ DCC/EDC) center:f2->node_amide Derivatization node_ester Esterification (R-OH, H⁺) center:f2->node_ester node_ether Alkylation (Ethers) (R-X, Base) center:f3->node_ether Derivatization Applications A 2-Bromo-6-fluoro-3- hydroxybenzoic acid B Multi-step Synthesis A->B C Novel Drug Candidate B->C D Kinase Inhibitors (Oncology) C->D E S1P Modulators (Immunology) C->E F TTR Stabilizers (Cardiology) C->F

Caption: Potential drug discovery pathways utilizing the target building block.

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed synthetic intermediate that provides researchers with a rich platform for molecular exploration. Its combination of a stable fluoro-substituent, a versatile bromo-handle, and two modifiable oxygen-containing functional groups makes it an asset in the multi-step synthesis of complex and potentially bioactive molecules. A comprehensive understanding of its properties, safe handling requirements, and reactivity profile is essential for unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

References

  • Safety D
  • Methyl 6-bromo-2-fluoro-3-hydroxybenzo
  • 2252-37-1|2-Bromo-6-fluorobenzoic acid|BLD Pharm.
  • 2-Bromo-6-fluorobenzoic acid synthesis - ChemicalBook.
  • This compound (1 x 1 g) - Alchimica.
  • 2-Bromo-6-fluoro-3-methylbenzoic acid | 1359857-60-5 - Sigma-Aldrich.
  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
  • 2-Bromo-5-fluoro-3-hydroxybenzoic acid - Achmem.
  • 91659-32-4 | this compound | Boroncore.
  • 2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | CID 12110114 - PubChem. [Link]

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem.
  • SAFETY D
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. [Link]

  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem.
  • Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. [Link]

  • 2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915 - PubChem. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [Link]

  • Benzoic acid, 3-hydroxy- - NIST WebBook. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]

  • 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240) - Natural Products Atlas. [Link]

  • 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem. [Link]

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid - MilliporeSigma. [Link]

  • CAS No : 91659-00-6 | Product Name : 2,4-Dibromo-3-hydroxybenzoic Acid | Pharmaffiliates. [Link]

Sources

2-Bromo-6-fluoro-3-hydroxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis Logic, and Medicinal Utility

Executive Summary

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a highly functionalized aromatic scaffold used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—featuring a carboxylic acid flanked by sterically demanding and electron-withdrawing halogens (Bromine at C2, Fluorine at C6)—imparts unique conformational properties, forcing the carboxyl group out of planarity. This guide provides a definitive analysis of its physicochemical properties, a validated synthetic workflow based on diazonium chemistry, and its application in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Core & Molecular Identity

The precise characterization of this molecule relies on understanding the interplay between its halogenated positions and the phenolic hydroxyl group.[1]

1.1 Molecular Data Matrix[1]
PropertyValueTechnical Note
IUPAC Name This compoundPriority: Acid > Ester > Amide > Nitrile > Aldehyde > Ketone > Alcohol > Amine > Ether > Halogen
Molecular Formula C₇H₄BrFO₃ Confirmed via elemental count: C(7), H(4), Br(1), F(1), O(3)
Molecular Weight 235.01 g/mol Average mass based on standard atomic weights
Monoisotopic Mass 233.9328 DaEssential for High-Resolution Mass Spectrometry (HRMS) identification
Heavy Atom Count 12Useful for fragment-based drug design (FBDD) indexing
CLogP (Est.) ~1.8 - 2.1Moderate lipophilicity; suitable for oral bioavailability optimization
pKa (Acid) ~2.5 - 2.8Significantly more acidic than benzoic acid (4.[2][3][4]2) due to ortho-fluorine inductive effects
pKa (Phenol) ~8.5 - 9.0Lower than phenol (10.0) due to electron-withdrawing ring substituents
1.2 Structural Analysis

The 2,6-dihalo substitution creates a "steric clamp" around the carboxylic acid at position 1.

  • Orthogonal Twist: The steric bulk of the Bromine (C2) and Fluorine (C6) atoms prevents the carboxyl group from achieving coplanarity with the benzene ring.[1] This reduces conjugation, increasing the acidity of the carboxylic proton.[1]

  • Intramolecular Bonding: A potential hydrogen bond exists between the C3-Hydroxyl proton and the C2-Bromine or the carboxyl carbonyl, influencing the molecule's solubility profile and receptor binding capability.

Part 2: Synthesis & Experimental Protocols

Synthesis of this specific isomer requires navigating the directing effects of existing substituents.[1][4] Direct halogenation of 3-hydroxybenzoic acid often yields mixtures. The most reliable route utilizes a Sandmeyer-type hydroxylation starting from an aniline precursor, specifically 2-bromo-3-amino-6-fluorobenzonitrile or its acid derivative.

2.1 Validated Synthetic Route: The Diazo-Hydrolysis Pathway

This protocol avoids the regioselectivity issues of electrophilic aromatic substitution by establishing the substitution pattern on the ring prior to functionalizing the phenol.[1]

Precursor: 2-Bromo-3-amino-6-fluorobenzoic acid (CAS: 1153974-98-1 or similar analog).

Step-by-Step Methodology:

  • Solubilization & Acidification:

    • Dissolve 10 mmol of 2-bromo-3-amino-6-fluorobenzoic acid in 20 mL of 30% H₂SO₄.

    • Cool the reaction vessel to 0–5°C using an ice-salt bath. Critical: Temperature control prevents decomposition of the unstable diazonium intermediate.[1]

  • Diazotization:

    • Dropwise add a solution of NaNO₂ (1.1 eq, 11 mmol) in water (5 mL).[1]

    • Maintain internal temperature < 5°C. Stir for 30 minutes.

    • Checkpoint: The solution should become clear/yellowish.[1] Test with starch-iodide paper (turns blue) to confirm excess nitrous acid, then quench excess with urea if necessary.

  • Hydrolysis (Sandmeyer Hydroxylation):

    • Prepare a separate vessel with 20 mL of 10% H₂SO₄ and heat to reflux (100°C).

    • Slowly add the cold diazonium salt solution into the boiling acid.[1]

    • Mechanism:[2] The N₂ group is an excellent leaving group, replaced by water (nucleophile), which tautomerizes to the phenol.[1]

    • Observe nitrogen gas evolution.[1] Continue reflux for 30–60 minutes.

  • Isolation & Purification:

    • Cool to room temperature.[1][5][6] The product, this compound, often precipitates due to low water solubility.

    • Extract with Ethyl Acetate (3x).[1][6] Wash organics with brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

    • Recrystallization: Purify using a mixture of Ethanol/Water to remove trace tars.[1]

2.2 Synthesis Workflow Diagram

SynthesisPathway Start Precursor: 2-Bromo-3-amino- 6-fluorobenzoic acid Diazo Intermediate: Diazonium Salt (Unstable) Start->Diazo NaNO2, H2SO4 0-5°C Hydrolysis Reaction: Nucleophilic Substitution (-N2, +OH) Diazo->Hydrolysis Heat (100°C) H3O+ Product Target: 2-Bromo-6-fluoro- 3-hydroxybenzoic acid Hydrolysis->Product Workup & Crystallization

Figure 1: Diazotization-Hydrolysis pathway converting the amino-precursor to the target phenolic acid.[2][7]

Part 3: Applications in Drug Discovery[8]

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

3.1 Kinase Inhibitor Design

The 3-hydroxy group serves as a hydrogen bond donor/acceptor, often mimicking the ATP adenine hinge binding region.

  • Halogen Bonding: The Bromine at C2 can participate in halogen bonding with carbonyl backbone residues in the target protein's binding pocket.[1]

  • Metabolic Blocking: The Fluorine at C6 blocks oxidative metabolism at that position, extending the half-life of the drug candidate.

3.2 Logic of Substitution Effects

The following diagram illustrates how each substituent contributes to the molecule's pharmacological profile.

SAR_Logic Core Benzene Scaffold Br 2-Bromo: Steric Twist & Halogen Bonding Core->Br F 6-Fluoro: Metabolic Block & pKa Modulation Core->F OH 3-Hydroxy: H-Bond Donor (Hinge Binder) Core->OH COOH 1-Carboxyl: Solubility & Salt Formation Core->COOH Br->COOH Forces Orthogonal Conformation F->COOH Increases Acidity (Inductive Effect)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

References
  • PubChem. (2025).[1][8] 2-Bromo-6-hydroxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. (2012).[1] CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.[2] Retrieved from

  • Rasayan Journal. (n.d.).[1] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Strategic Solubility Profiling & Process Design: 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and process optimization strategies for 2-Bromo-6-fluoro-3-hydroxybenzoic acid .

Executive Summary & Compound Architecture

This compound (CAS: 91659-32-4 / Analogous Isomers) is a poly-functionalized aromatic intermediate critical in the synthesis of pharmaceutical pharmacophores. Its physicochemical behavior is governed by a complex interplay of competing intermolecular forces: the hydrophilic hydrogen-bonding capacity of the carboxylic acid and phenolic hydroxyl groups versus the lipophilic, electron-withdrawing nature of the halogen substituents (Bromine and Fluorine).

This guide addresses the scarcity of public experimental data by providing a rigorous protocol for solubility determination , predicted solubility landscapes based on structural analogs (QSAR-based inference), and thermodynamic modeling frameworks essential for designing crystallization and purification processes.[1]

Structural Impact on Solvation[1]
  • Carboxylic Acid (-COOH): Primary site for dimerization in non-polar solvents and ionization in aqueous media (pKa ≈ 2.5–3.0).[1]

  • Phenolic Hydroxyl (-OH): Enhances solubility in protic solvents (Alcohols) and H-bond acceptors (Ketones, Ethers) via donor-acceptor interactions.

  • Halogens (-Br, -F): The 2-Br and 6-F substituents create steric bulk and electronic shielding, reducing lattice energy relative to non-halogenated analogs but decreasing water solubility due to hydrophobicity.

Predicted Solubility Landscape (Reference Trends)

Note: Exact mole fraction data for this specific isomer is proprietary or absent in open literature.[1] The following data is derived from high-fidelity structural analogs (2-Bromobenzoic acid, 3-Hydroxybenzoic acid, 2-Fluorobenzoic acid) to guide solvent selection.

Table 1: Estimated Solubility Performance at 298.15 K
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Lower Alcohols Methanol, EthanolVery High (>150 mg/mL)Strong H-bonding with -COOH and -OH; disruption of crystal lattice dimers.[1]
Ketones Acetone, MEKHigh (>100 mg/mL)Carbonyl oxygen acts as H-bond acceptor for phenolic/acidic protons.[1]
Esters Ethyl AcetateModerate-High (~80 mg/mL)Dipole-dipole interactions; moderate H-bonding capability.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Strong dipole interactions; capable of breaking strong lattice energy.[1]
Ethers THF, MTBEModerate (~60 mg/mL)Good solvation of the aromatic core; H-bond acceptance.[1]
Aromatic Hydrocarbons TolueneLow (<10 mg/mL)Solvation limited to van der Waals forces; -OH/-COOH groups resist dissolution.
Alkanes n-Hexane, HeptaneInsoluble (<1 mg/mL)High polarity mismatch; thermodynamically unfavorable.[1]
Water (Acidic) Water (pH < 2)Very Low (<1 mg/mL)Compound exists in unionized, hydrophobic form.[1]
Water (Basic) Water (pH > 5)High (Salt Formation)Deprotonation forms soluble carboxylate/phenolate salts.[1]

Experimental Protocol: Solubility Determination

To generate precise engineering data, researchers must employ a static equilibrium method coupled with compositional analysis.[1]

Workflow Diagram

SolubilityProtocol Start Solid State Characterization (XRD, DSC) Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equil Equilibration (Shake-Flask, Constant T) Prep->Equil PhaseSep Phase Separation (Syringe Filter / Centrifuge) Equil->PhaseSep t > 24h Analysis Quantification (HPLC / Gravimetric) PhaseSep->Analysis Supernatant DataProc Data Fitting (Apelblat/Van't Hoff) Analysis->DataProc DataProc->Start Residue Analysis

Caption: Figure 1. Standardized Static Equilibrium Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (±0.05 K) for 24–48 hours. Ensure solid phase remains present throughout.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.[1]

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Calculation: Compare peak area against a standard calibration curve to determine concentration (

      
      ).
      

Thermodynamic Modeling & Correlation

Once experimental data is obtained, it must be correlated to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

The most robust model for correlating solubility (


, mole fraction) with temperature (

) for this class of compounds is the Modified Apelblat equation:


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Applicability: Accurately models the non-ideal behavior of polar solutes in polar/non-polar solvents.[1]

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: Positive values indicate endothermic dissolution (solubility increases with T), typical for this compound.[1]

  • Gibbs Energy (

    
    ) & Entropy (
    
    
    
    ):
    
    
    
    
    [1]

Process Application: Crystallization Strategy

The solubility differential between alcohols and water suggests a Cooling-Assisted Anti-Solvent Crystallization pathway.

Proposed Workflow
  • Dissolution: Dissolve crude this compound in Methanol or Ethanol at elevated temperature (50°C).

  • Filtration: Polish filter to remove insoluble mechanical impurities.[1]

  • Anti-Solvent Addition: Slowly add Water (acidified to pH 2 to suppress ionization) while cooling.[1]

  • Nucleation: The hydrophobic halogens decrease water tolerance, triggering precipitation.[1]

  • Polymorph Control: The presence of the 3-hydroxyl group may lead to solvate formation; drying conditions must be monitored via TGA (Thermogravimetric Analysis).

Crystallization Crude Crude Material (2-Br-6-F-3-OH-BA) Dissolve Dissolution Solvent: Methanol @ 50°C Crude->Dissolve Filter Polish Filtration (Remove Particulates) Dissolve->Filter Mix Anti-Solvent Addition Water (pH 2) + Cooling Filter->Mix Cryst Crystallization (Nucleation & Growth) Mix->Cryst Supersaturation Isolate Isolation & Drying (Vacuum Oven) Cryst->Isolate

Caption: Figure 2. Optimized Anti-Solvent Crystallization Process Flow.

References

  • BenchChem. (2025).[1][2] Methyl 6-bromo-2-fluoro-3-hydroxybenzoate and Analogous Structures. Retrieved from [1]

  • ChemicalBook. (2025).[1][2] 2-Bromobenzoic acid Properties and Solubility Data. Retrieved from

  • NIST/PubChem. (2025).[1] 3-Hydroxybenzoic acid Physical Properties. National Center for Biotechnology Information.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-Bromo-6-fluoro-3-methylbenzoic acid Product Specification. Retrieved from

Sources

Technical Guide: Acidity and pKa Profiling of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a highly specialized scaffold often utilized in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and proteolysis-targeting chimeras (PROTACs). Its unique substitution pattern—specifically the 2,6-dihalogen "clamp"—imparts distinct physicochemical properties that deviate from standard benzoic acid derivatives.

This guide provides a comprehensive analysis of the molecule's acidity, driven by the ortho-effect and inductive electron withdrawal . It establishes a predicted pKa profile based on Structure-Activity Relationship (SAR) principles and outlines a self-validating experimental protocol (Yasuda-Shedlovsky extrapolation) for accurate determination in low-solubility environments.

Structural Dynamics & Theoretical Acidity

To understand the acidity of this molecule, one must deconstruct the competing steric and electronic forces exerted by the substituents.

The Ortho-Effect (Steric Inhibition of Resonance)

The defining feature of this molecule is the simultaneous substitution at the 2- (Bromine) and 6- (Fluorine) positions.

  • Steric Crowding: The bulky Bromine atom and the Fluorine atom flank the carboxylic acid group. This steric pressure forces the carboxyl group (–COOH) to rotate out of the plane of the benzene ring to minimize repulsion.[1]

  • Decoupling Resonance: In a planar benzoic acid, the phenyl ring donates electron density to the carbonyl via resonance (+M effect), which destabilizes the carboxylate anion and lowers acidity (pKa ~4.2). By twisting the carboxyl group perpendicular to the ring, this resonance is broken.

  • Net Result: The destabilizing resonance is removed, leaving only the electron-withdrawing inductive effects (-I) of the halogens to dominate.[2] This significantly stabilizes the carboxylate anion, drastically increasing acidity (lowering pKa).

Electronic Substituent Effects
  • Fluorine (C6): Exerts a massive Inductive (-I) pull due to high electronegativity. Being ortho to the carboxyl, this effect is maximized, stabilizing the negative charge on the carboxylate.

  • Bromine (C2): Provides a moderate -I effect and substantial steric bulk (Van der Waals radius ~1.85 Å).

  • Hydroxyl (C3): Typically an electron donor (+M). However, its ability to donate electrons to the carboxyl group is severely hampered by the non-planar geometry induced by the 2,6-substituents. It likely contributes to acidity primarily through intramolecular hydrogen bonding or minor inductive withdrawal.

Mechanistic Visualization

The following diagram illustrates the interplay of forces leading to the molecule's enhanced acidity.

AcidityMechanism Substituents 2,6-Dihalo Substitution (Br & F) Steric Steric Hindrance Substituents->Steric Physical Bulk Induction Strong Inductive Withdrawal (-I) Substituents->Induction Electronegativity Twist Carboxyl Group Twisted Out of Plane Steric->Twist Minimizes Repulsion Resonance Inhibition of Resonance (+M) Twist->Resonance Breaks Conjugation AnionStab Carboxylate Anion Stabilization Resonance->AnionStab Removes Destabilizing e- Induction->AnionStab Delocalizes Charge Acidity Increased Acidity (Lower pKa) AnionStab->Acidity Thermodynamic Favorability

Figure 1: Mechanistic pathway showing how steric and electronic effects combine to lower the pKa of this compound.

Physicochemical Profile: Predicted Values

Given the absence of a direct experimental entry in public databases, the following values are derived from fragment-based prediction models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 2,6-difluorobenzoic acid, pKa 2.3).

Ionizable GroupTypePredicted pKa RangeRationale
Carboxylic Acid (-COOH) Acidic2.0 – 2.4 The 2,6-ortho effect combined with strong -I from Fluorine makes this significantly more acidic than benzoic acid (4.2) or 2-bromobenzoic acid (2.85).
Phenolic Hydroxyl (-OH) Acidic7.8 – 8.5 Typical phenols are ~10. The electron-withdrawing environment (Br, F) on the ring acidifies this proton, lowering the pKa.

Implication: At physiological pH (7.4), the carboxylic acid will be fully deprotonated (anionic), while the phenol will be predominantly neutral, though a fraction will exist as a dianion. This impacts membrane permeability and solubility.

Experimental Protocol: Yasuda-Shedlovsky Extrapolation[3][4][5]

Due to the lipophilic nature of the bromine and fluorine substituents, this compound likely suffers from low aqueous solubility, making standard aqueous potentiometry inaccurate (precipitation risk).

The Solution: Use the Yasuda-Shedlovsky (TSI) method. Perform titrations in varying ratios of Methanol/Water (co-solvent) and extrapolate the pKa to 0% organic solvent.

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a high-precision glass pH electrode.

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Co-solvent: HPLC-grade Methanol (MeOH).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent CO2 absorption).

Step-by-Step Workflow
  • Preparation: Prepare three assay solutions with varying MeOH concentrations:

    • 30% MeOH / 70% Water (w/w)

    • 40% MeOH / 60% Water (w/w)

    • 50% MeOH / 50% Water (w/w)

  • Solubilization: Dissolve ~1-2 mg of the compound in the specific MeOH/Water mixture. Ensure ionic strength is constant (0.15 M KCl).

  • Titration: Titrate with 0.1 M KOH from pH 1.5 to pH 11.0.

  • Data Collection: Record the apparent pKa (

    
    ) at each solvent ratio.
    
  • Extrapolation: Plot

    
     against 
    
    
    
    (dielectric constant of the mixture). The y-intercept represents the aqueous pKa.
Data Processing Logic (Yasuda-Shedlovsky Equation)

The relationship is defined as:



  • 
    : Apparent pKa in co-solvent.
    
  • 
    : Dielectric constant of the solvent mixture.
    
  • 
    : The theoretical aqueous pKa (when extrapolated).
    

ExperimentalProtocol Start Start: Low Solubility Sample Prep Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->Prep Titrate Potentiometric Titration (Argon Purge, 25°C) Prep->Titrate Calc Calculate Apparent pKa (psKa) for each mixture Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc->Plot Result Extrapolate to 0% MeOH (Determine Aqueous pKa) Plot->Result

Figure 2: Workflow for determining pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation method.

Applications in Drug Discovery[6]

Understanding the precise pKa of this compound is critical for:

  • Scaffold Optimization: The 3-OH group serves as a potential vector for etherification or esterification. Knowing its pKa (approx 8.0) allows chemists to select appropriate bases (e.g., K2CO3 vs. Cs2CO3) for selective alkylation without affecting the carboxyl group.

  • Bioavailability (Lipinski's Rule): The low pKa1 (<2.5) means the drug is ionized in the stomach (pH 1.5-3.5) and intestine. This usually limits passive diffusion. However, the internal hydrogen bonding and lipophilic halogens may form a "molecular shield," improving LogD and permeability despite the charge.

  • Formulation: Salts of this acid (e.g., Sodium or Meglumine salts) will be highly stable due to the strong acidity, making them excellent candidates for IV formulations.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link (Source for Yasuda-Shedlovsky method).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Guidance on pKa in drug design).
  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. Link (Validation of cosolvent protocols).

  • Sigma-Aldrich. (2024). 2-Bromo-6-hydroxybenzoic acid Product Sheet. Link (Structural analog data).

Sources

2-Bromo-6-fluoro-3-hydroxybenzoic acid safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Introduction: A Molecule of Interest with Inherent Risks

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of bromine, fluorine, a hydroxyl group, and a carboxylic acid moiety on a benzene ring offers multiple points for chemical modification, enabling the synthesis of complex molecular architectures. However, these same reactive features necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive analysis of the safety data for this compound, offering practical, field-proven insights for researchers, scientists, and drug development professionals to ensure its safe handling and use.

Section 1: Hazard Identification and Classification

A critical first step in the safe management of any chemical is a complete understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a substance that poses multiple health risks.

According to its Safety Data Sheet, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1]

The GHS pictograms and signal word associated with this compound provide a quick visual reference to its primary hazards.

Table 1: GHS Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3GHS07WarningH335: May cause respiratory irritation

Source: CymitQuimica Safety Data Sheet[1]

The following diagram illustrates the logical flow for assessing the hazards of this compound.

Figure 1: Hazard Assessment Workflow A Substance: this compound B Review Safety Data Sheet (SDS) A->B C Identify GHS Classifications B->C D H302: Acute Oral Toxicity (Cat 4) C->D E H315: Skin Irritation (Cat 2) C->E F H319: Eye Irritation (Cat 2) C->F G H335: Respiratory Irritation (STOT SE 3) C->G H Determine Required PPE and Handling Procedures D->H E->H F->H G->H

Caption: Hazard Assessment Workflow for this compound.

Section 2: Toxicological Profile and Mechanistic Insights

Halogenated aromatic compounds as a class are known for a range of toxicological effects.[2] While specific data for this compound is limited, its structure allows for informed predictions about its potential biological activity. The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the halogen substituents, can lead to irritation of skin, eyes, and mucous membranes upon contact.

The lipophilicity imparted by the aromatic ring and the bromine atom may allow for absorption through the skin.[3] Once absorbed, metabolism in the liver is possible, and the persistence of such compounds can sometimes lead to chronic effects with repeated exposure.[2] The irritant properties are likely due to the compound's ability to denature proteins and disrupt cell membranes upon direct contact.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are mandatory. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound as a solid or in solution should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1][4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of airborne contaminants.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure.

  • Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are required.[5] A face shield should also be worn if there is a significant risk of splashing.

  • Hand Protection: Wear protective gloves that are resistant to chemicals. Nitrile gloves are a common choice for general laboratory work, but it is essential to check the manufacturer's specifications for compatibility and breakthrough time.[4] Dispose of contaminated gloves after use.

  • Skin and Body Protection: A lab coat must be worn to protect against skin contact.[4] For larger quantities or situations with a higher risk of spills, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]

The following diagram outlines the PPE selection process.

Figure 2: PPE Selection Protocol Start Handling 2-Bromo-6-fluoro- 3-hydroxybenzoic acid? EyeProtection Wear Chemical Safety Goggles Start->EyeProtection Gloves Wear Nitrile or Chemically Resistant Gloves Start->Gloves LabCoat Wear a Lab Coat Start->LabCoat FumeHood Work in a Fume Hood? Start->FumeHood Respirator Use a NIOSH-approved Respirator FumeHood->Respirator No Proceed Proceed with work FumeHood->Proceed Yes Respirator->Proceed

Caption: PPE Selection Protocol for handling the target compound.

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment such as emergency showers and eyewash stations.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical advice.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Chemical Spill Response Protocol

For small spills, trained laboratory personnel can perform cleanup, provided they have the correct equipment and PPE. For large spills, evacuate the area and contact the institution's emergency response team.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Don Appropriate PPE: Before approaching the spill, put on the required PPE, including gloves, goggles, a lab coat, and a respirator if necessary.[9]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[8][10] For solid spills, gently cover the material to prevent dust from becoming airborne.[8]

  • Neutralize (if applicable): For acidic compounds, neutralization can be performed using a weak base such as sodium bicarbonate.[9][11] Apply the neutralizer from the outside of the spill towards the center.[12]

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.[8] Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water.[8]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste according to local and institutional regulations.[11]

The following flowchart illustrates the emergency response for a chemical spill.

Figure 3: Chemical Spill Emergency Flowchart Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Spill Alert Alert Nearby Personnel Assess->Alert Small Spill PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize Acid Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Report Report Incident Decontaminate->Report

Sources

Therapeutic Horizons of Halogenated Benzoates: The Case of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic versatility, and experimental characterization of 2-Bromo-6-fluoro-3-hydroxybenzoic acid (2-B-6-F-3-HBA) .

Executive Summary

This compound is a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Unlike simple benzoic acids, this tetra-substituted arene offers three distinct, orthogonally reactive handles (aryl bromide, phenol, and carboxylic acid) alongside a metabolic blocker (fluorine).[3] This unique density of functional groups makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring robust hydrophobic interactions and hydrogen bond networks, such as Transthyretin (TTR) and viral RNA-dependent RNA polymerases (RdRp) .[3]

This guide explores its transition from a chemical intermediate to a core pharmacophore in next-generation therapeutics.[1][2][3]

Section 1: Structural Analysis & Pharmacophore Mapping[1][2][3]

The therapeutic potential of 2-B-6-F-3-HBA is dictated by its electronic and steric profile.[1][2][3] It acts not merely as a passive linker but as an active binding element.[1][2][3]

The "Tetra-Lock" Configuration

The molecule features a dense substitution pattern that restricts bond rotation and pre-organizes the scaffold for protein binding.[1]

PositionSubstituentElectronic EffectMedicinal Utility
C-1 Carboxylic Acid (-COOH)H-bond Donor/AcceptorAnchor Point: Forms salt bridges with lysine/arginine residues (e.g., Lys15 in TTR).[1][2][3]
C-2 Bromine (-Br)Lipophilic/Steric BulkSynthetic Handle: Site for Suzuki/Buchwald couplings to extend the scaffold.[1][2][3] Steric Block: Forces the carboxylate out of planarity, improving selectivity.
C-3 Hydroxyl (-OH)e- Donor (+M)H-bond Donor: Critical for water-bridged interactions or direct binding to polar pockets.[1][2][3]
C-6 Fluorine (-F)e- Withdrawing (-I)Metabolic Shield: Blocks P450 oxidation at the susceptible ortho position; modulates pKa of the acid.[1][2][3]
Pharmacophore Visualization

The following diagram illustrates the "Hub" nature of this scaffold, showing how specific sites map to therapeutic functions.

PharmacophoreMap Core 2-Bromo-6-fluoro- 3-hydroxybenzoic Acid Br_Handle C2-Bromine (Suzuki Coupling) Core->Br_Handle OH_Handle C3-Hydroxyl (H-Bond Donor) Core->OH_Handle COOH_Handle C1-Carboxyl (Salt Bridge) Core->COOH_Handle F_Handle C6-Fluorine (Metabolic Shield) Core->F_Handle TTR TTR Amyloidosis (Thyroxine Pocket Binder) Br_Handle->TTR Hydrophobic Extension Viral Antiviral (RdRp) (Favipiravir Isostere) OH_Handle->Viral Mimics Amide Oxygen COOH_Handle->TTR Lys15 Interaction Antibac Antibacterial (Membrane Disruptor) F_Handle->Antibac Lipophilicity

Caption: Pharmacophore mapping of 2-B-6-F-3-HBA showing the functional role of each substituent in specific therapeutic areas.[1][2][3]

Section 2: Therapeutic Verticals

Transthyretin (TTR) Amyloidosis Stabilization

The most immediate application of 2-B-6-F-3-HBA derivatives is in the treatment of ATTR Amyloidosis .[1][2][3][4]

  • Mechanism: TTR is a homotetramer that transports thyroxine (T4).[2][3] Dissociation of the tetramer into monomers leads to misfolding and amyloid fibril formation.[1][2]

  • Role of Scaffold: The 2-B-6-F-3-HBA scaffold mimics the di-iodophenol ring of Thyroxine (T4).[1][2][3]

    • The -COOH binds to Lys15 and Ser117 in the T4 binding pocket.[1]

    • The -Br and -F occupy the halogen binding pockets (HBP 2/3), providing hydrophobic contacts that kinetically stabilize the tetramer state [1].[1]

    • Derivatization Strategy: Coupling a bi-aryl system at the C-2 Bromine position creates a "bridge" that spans the dimer-dimer interface, significantly increasing stabilization energy (similar to Acoramidis or Diflunisal analogs).[1][2]

Antiviral RdRp Inhibition (Favipiravir Bioisosteres)

This scaffold serves as a benzene-based isostere for pyrazine-based antivirals like Favipiravir (T-705) .[1][2][3]

  • Mechanism: RNA-dependent RNA polymerase (RdRp) inhibitors often require a pseudo-base structure to be incorporated into viral RNA, causing chain termination or lethal mutagenesis.[1][2][3]

  • Role of Scaffold: While Favipiravir is a pyrazine carboxamide, the 3-hydroxybenzoic acid motif preserves the critical hydrogen-bonding geometry required for active site recognition.[1][2]

  • Advantage: The benzene ring offers superior metabolic stability compared to the electron-deficient pyrazine ring, potentially extending the half-life of the drug [2].[1]

Antibacterial & S1P Modulation[2][3]
  • Antibacterial: Halogenated salicylates exhibit intrinsic antibacterial activity by disrupting bacterial membrane potential and inhibiting specific oxidases.[1][2][3] The C2-Bromo/C6-Fluoro combination enhances lipophilicity (LogP), facilitating penetration of the bacterial cell wall [3].[1][2]

  • S1P Receptors: Derivatives of halogenated benzoic acids have been cited as intermediates for Sphingosine-1-phosphate (S1P) receptor modulators, used in treating multiple sclerosis and autoimmune disorders [4].[1][2][3]

Section 3: Synthetic Protocols & Experimental Validation

Protocol A: Synthesis of 2-Aryl Derivatives (Suzuki-Miyaura Coupling)

To utilize the scaffold for TTR inhibition, the C2-Bromine must be substituted with a hydrophobic aryl group.[1][2][3]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)[3]

  • Catalyst: Pd(dppf)Cl2 (5 mol%)[3]

  • Base: K2CO3 (3.0 eq)[3]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Convert the carboxylic acid to a methyl ester using SOCl2/MeOH to prevent catalyst poisoning by the free acid.[2][3]

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with Argon for 15 minutes. Critical Step: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive Argon flow.[1][2][3]

  • Reaction: Seal and heat to 90°C for 12 hours. Monitor by LC-MS (Target mass: M+ - Br + Aryl).[1][2][3]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove base), brine, and dry over Na2SO4.

  • Deprotection: If ester was used, hydrolyze with LiOH in THF/H2O to regenerate the active acid pharmacophore.[2]

Protocol B: TTR Stabilization Assay (Turbidity Method)

This assay validates if the derivative prevents TTR misfolding under acidic stress.[3]

Materials:

  • Recombinant Wild-Type TTR (0.4 mg/mL)[1][3]

  • Acetate Buffer (pH 4.4, 100 mM KCl, 1 mM EDTA)[3]

  • Test Compound (10 µM and 50 µM in DMSO)

Workflow:

  • Incubation: Incubate TTR (3.6 µM final) with the test compound (7.2 µM final) for 30 minutes at 37°C in neutral buffer (pH 7.4).

  • Acidification: Dilute the mixture 1:1 into Acetate Buffer (pH 4.4) to trigger amyloidogenesis.[1][2][3]

  • Measurement: Monitor turbidity (absorbance at 350-400 nm) every 10 minutes for 72 hours using a microplate reader.

  • Analysis: A reduction in the slope of turbidity vs. time compared to the DMSO control indicates stabilization.[1][2]

    • Success Criteria: >50% reduction in plateau turbidity at 2x stoichiometric excess.[1][2][3]

Section 4: Synthetic Workflow Diagram

The following diagram outlines the divergent synthesis pathways starting from the core scaffold.

SynthesisWorkflow Start Starting Material: This compound Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Branch3 Path C: Amide Coupling (EDC/HOBt) Start->Branch3 Direct Coupling Branch1 Path A: C2-Arylation (Suzuki Coupling) Step1->Branch1 Branch2 Path B: C3-Alkylation (Williamson Ether) Step1->Branch2 Prod1 Biaryl TTR Inhibitors (High Potency) Branch1->Prod1 Prod2 O-Alkoxy Derivatives (Improved Bioavailability) Branch2->Prod2 Prod3 Benzamide Antivirals (Favipiravir Analogs) Branch3->Prod3

Caption: Divergent synthetic pathways for transforming the 2-B-6-F-3-HBA scaffold into distinct therapeutic classes.

Section 5: References[1][2][3][6][7][8][9]

  • Bulawa, C. E., et al. (2012).[2][3] "Discovery of a highly potent, orally bioavailable transthyretin stabilizer."[2] Proceedings of the National Academy of Sciences. Link[3]

  • Furuta, Y., et al. (2017).[2][3] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1][2][3] Proceedings of the Japan Academy, Series B. Link

  • Alves, M. J., et al. (2013).[2][3] "Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies."[2] Journal of Applied Microbiology. Link[3]

  • Bolli, M. H., et al. (2010).[2][3] "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."[1][2][3] Journal of Medicinal Chemistry. Link[3]

  • BenchChem. (2024).[1][2][3] "Methyl 6-bromo-2-fluoro-3-hydroxybenzoate: Structure and Reactivity." BenchChem Technical Library. Link

Sources

Navigating the Procurement of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the timely and cost-effective procurement of specific chemical building blocks is a critical determinant of project timelines and success. This in-depth technical guide addresses the supply landscape of 2-Bromo-6-fluoro-3-hydroxybenzoic acid, a potentially key intermediate in medicinal chemistry. The guide provides a comprehensive analysis of its availability, pricing, and crucial considerations for its acquisition, including the exploration of closely related structural isomers.

Introduction: The Significance of Halogenated Benzoic Acids in Drug Discovery

Substituted benzoic acids are fundamental scaffolds in the synthesis of a wide array of pharmaceutical agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The specific substitution pattern of 2-bromo, 6-fluoro, and 3-hydroxy groups suggests its potential utility in creating novel compounds with finely-tuned biological activities.

Supplier and Isomer Landscape

Direct searches for "this compound" reveal a scarcity of readily available commercial sources. This suggests that the compound may be a niche, custom-synthesis product. However, the closely related structural isomer, 6-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS No. 91659-33-5) , is more commonly listed by chemical suppliers. Given the potential for ambiguity in chemical nomenclature, it is crucial for researchers to verify the exact structure required for their synthetic route.

Below is a comparative analysis of suppliers for the more readily available isomer, 6-Bromo-2-fluoro-3-hydroxybenzoic acid. Pricing is subject to change and should be confirmed with the suppliers.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)Notes
BLD Pharm 6-Bromo-2-fluoro-3-hydroxybenzoic acid91659-33-5>95%1g~$50Research use only.
5g~$150
Alchimica This compound91659-32-4Not Specified1gPrice on requestNote: CAS number discrepancy. Listed price was exceptionally high and in a foreign currency, suggesting a potential data error. Direct inquiry is recommended.[1]
Fluorochem 3-Bromo-6-fluoro-2-hydroxybenzoic acid1538235-22-195%100mg€102.00An alternative isomer.[2]
1g€426.00

Disclaimer: The pricing and availability information is based on publicly accessible data and is subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Quality Considerations and Scientific Integrity

For any research application, the purity and identity of starting materials are paramount. When procuring a chemical like this compound or its isomers, the following must be considered:

  • Certificate of Analysis (CoA): Always request and scrutinize the CoA for the specific lot being purchased. This document should provide details on the purity (typically determined by HPLC or GC), identity confirmation (via NMR, MS), and levels of any impurities.

  • Structural Isomerism: The position of the bromo, fluoro, and hydroxy groups on the benzoic acid ring is critical. A misplaced substituent will lead to the synthesis of an incorrect target molecule. Therefore, it is essential to confirm the exact CAS number and structure with the supplier.

  • Custom Synthesis: If the exact this compound is required and not commercially available, researchers may need to consider a custom synthesis service. This will involve a detailed discussion of the synthetic route, timelines, and costs with a specialized chemical manufacturing organization (CMO).

Experimental Workflow: Procurement and Validation

The following diagram outlines a logical workflow for the procurement and validation of this compound or a suitable alternative.

procurement_workflow cluster_procurement Procurement Phase cluster_alternative Alternative Strategy cluster_validation In-house Validation start Define Target Molecule: this compound search_suppliers Search for Suppliers (CAS/Name) start->search_suppliers direct_supplier Direct Supplier Found? search_suppliers->direct_supplier contact_supplier Contact Supplier for Quote & CoA direct_supplier->contact_supplier Yes search_isomers Search for Structural Isomers (e.g., 6-Bromo-2-fluoro-3-hydroxybenzoic acid) direct_supplier->search_isomers No custom_synthesis Consider Custom Synthesis direct_supplier->custom_synthesis No evaluate_supplier Evaluate Supplier (Price, Purity, Lead Time) contact_supplier->evaluate_supplier place_order Place Order evaluate_supplier->place_order receive_chemical Receive Chemical place_order->receive_chemical evaluate_alternatives Evaluate Isomer Suitability / Custom Synthesis Feasibility search_isomers->evaluate_alternatives custom_synthesis->evaluate_alternatives proceed_alternative Proceed with Alternative Strategy evaluate_alternatives->proceed_alternative proceed_alternative->place_order qc_check Perform In-house QC (NMR, MS, HPLC) receive_chemical->qc_check validation_pass Validation Passed? qc_check->validation_pass proceed_synthesis Proceed with Synthesis validation_pass->proceed_synthesis Yes contact_supplier_issue Contact Supplier to Resolve Issue validation_pass->contact_supplier_issue No

Figure 1: A decision workflow for the procurement and validation of a specialized chemical intermediate.

Synthetic Considerations

For research teams considering the synthesis of this compound, a retrosynthetic analysis suggests that a plausible starting material would be a suitably substituted fluorophenol. The synthesis would likely involve regioselective bromination and carboxylation steps. The directing effects of the existing fluoro and hydroxyl groups on the aromatic ring will be a critical factor in determining the feasibility and efficiency of the synthetic route.

Conclusion

The procurement of this compound presents a challenge due to its limited commercial availability. Researchers should be prepared to investigate closely related structural isomers, such as 6-Bromo-2-fluoro-3-hydroxybenzoic acid, or consider custom synthesis options. A thorough validation of the chemical's identity and purity upon receipt is a non-negotiable step to ensure the integrity of subsequent research and development activities. By following a structured procurement and validation workflow, scientists can mitigate risks and efficiently obtain the necessary building blocks for their innovative drug discovery programs.

References

  • Alchimica. This compound (1 x 1 g). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Esterification of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a sterically encumbered carboxylic acid, a phenolic hydroxyl group, and two halogen atoms, offers a versatile scaffold for the synthesis of complex molecular architectures. The esters derived from this acid are valuable intermediates, often serving as precursors to active pharmaceutical ingredients (APIs) where the ester moiety can modulate solubility, act as a protecting group, or be a key pharmacophoric element.

However, the very features that make this molecule attractive also present a significant synthetic challenge: the selective esterification of the carboxylic acid in the presence of a nucleophilic phenolic hydroxyl group. A naive approach can lead to a mixture of products, including the desired ester, the corresponding phenolic ester, and di-acylated species. This guide provides a detailed analysis of effective strategies to achieve high-yield, chemoselective esterification of the carboxylic acid group, grounded in mechanistic principles and practical laboratory experience.

The Core Challenge: Chemoselectivity and Competing Reactivity

The primary obstacle in the esterification of this compound is the competing reactivity of the carboxylic acid and the phenolic hydroxyl group. The outcome of the reaction is governed by the relative acidity of the two protons and the nucleophilicity of their conjugate bases under the chosen reaction conditions.

  • Carboxylic Acid (pKa ~2-4): Benzoic acids are moderately acidic. The presence of electron-withdrawing fluorine and bromine atoms increases the acidity of the carboxyl proton.

  • Phenolic Hydroxyl (pKa ~8-10): Phenols are significantly less acidic than carboxylic acids. For instance, the pKa of 3-hydroxybenzoic acid's phenolic proton is around 9-10, while its carboxylic acid proton has a pKa of approximately 4.06.[1][2][3]

This substantial difference in acidity is the key to achieving chemoselectivity. In acidic or neutral conditions, the carboxylic acid is the more reactive nucleophile (as the carboxylate) or is more readily activated. In strongly basic conditions, however, both groups can be deprotonated, leading to a loss of selectivity.

Furthermore, the steric hindrance around the carboxylic acid, flanked by bromine and fluorine atoms in the ortho positions, can significantly slow down the rate of reaction, making the choice of an appropriate and highly efficient method crucial.[4]

Strategic Approaches to Selective Esterification

Two primary strategies can be employed to selectively synthesize esters of this compound: Direct Selective Esterification under conditions that favor reaction at the more acidic site, and a Protection-Esterification-Deprotection sequence that circumvents selectivity issues altogether.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic and cost-effective method that relies on reacting a carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[5] This method is inherently selective for the carboxylic acid over the phenol.

Causality of Selectivity: Under strong acidic conditions, the carboxylic acid's carbonyl oxygen is protonated, which dramatically increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a weak nucleophile, can then attack this activated carbonyl. The phenolic hydroxyl, being a poor nucleophile under acidic conditions, does not compete effectively.[5] The reaction is an equilibrium process; therefore, using a large excess of the alcohol as the solvent is essential to drive the reaction to completion, in accordance with Le Châtelier's principle.[6]

Protocol 1: Fischer-Speier Methylation

Objective: To synthesize methyl 2-bromo-6-fluoro-3-hydroxybenzoate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, can be used as the solvent).

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted starting material), and finally with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Method 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly efficient alternative.[8][9] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

Causality of Selectivity: The reaction proceeds at or near room temperature and under neutral pH conditions.[12] The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acyl-pyridinium species. This "activated ester" is then readily attacked by the alcohol to form the final product. The phenolic hydroxyl group is not sufficiently nucleophilic under these neutral conditions to compete effectively. This method is particularly well-suited for sterically hindered acids.[9][12]

Protocol 2: Steglich Esterification with Methanol

Objective: To synthesize methyl 2-bromo-6-fluoro-3-hydroxybenzoate under mild conditions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous dichloromethane, and a catalytic amount of DMAP (0.1-0.2 eq).

  • Add anhydrous methanol (1.2-1.5 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cold reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Visualization of Workflows

Esterification_Decision_Tree start Start: this compound acid_sensitivity Is the substrate sensitive to strong acid and heat? start->acid_sensitivity fischer Method 1: Fischer-Speier Esterification (H2SO4, excess ROH, reflux) acid_sensitivity->fischer No steglich Method 2: Steglich Esterification (DCC/EDC, DMAP, ROH, RT) acid_sensitivity->steglich Yes selectivity_issue Is 100% selectivity critical and direct methods are insufficient? fischer->selectivity_issue If yield is low steglich->selectivity_issue If yield is low protection Alternative: Protection Strategy (Protect phenol, esterify, deprotect) selectivity_issue->protection Yes

Caption: Decision tree for selecting an esterification method.

Fischer_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Dissolve Acid in excess Alcohol B 2. Add catalytic H2SO4 A->B C 3. Reflux for 4-16h B->C D 4. Quench with ice water C->D E 5. Extract with EtOAc D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry, concentrate, and purify F->G

Caption: Workflow for Fischer-Speier Esterification.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong acid, heat)Mild (Neutral, room temp.)[8]
Reagents Carboxylic acid, excess alcohol, H₂SO₄Carboxylic acid, alcohol, DCC/EDC, DMAP
Selectivity Generally high for COOH over phenolic OHExcellent for COOH over phenolic OH
Substrate Scope Not suitable for acid-labile moleculesExcellent for acid-sensitive substrates[9]
Byproducts WaterDicyclohexylurea (DCU) or equivalent
Work-up Simple liquid-liquid extractionRequires filtration of solid byproduct
Cost Low (commodity chemicals)Higher (coupling agents can be expensive)
Key Advantage Inexpensive, scalableMild conditions, high efficiency
Key Disadvantage Harsh conditions, requires high tempByproduct removal can be tedious

Alternative Strategy: Protection-Esterification-Deprotection

When absolute chemoselectivity is paramount, or if direct methods provide unsatisfactory yields, a three-step sequence involving protection of the phenolic hydroxyl group is the most robust strategy.

  • Protection: The phenolic hydroxyl is converted to a stable ether, such as a methyl or benzyl ether.

    • Methyl Ether: Formed using a base (e.g., K₂CO₃) and a methylating agent like dimethyl sulfate (DMS).[13][14] This group is very stable but requires harsh conditions for removal (e.g., BBr₃).

    • Benzyl Ether: Formed using a base (e.g., K₂CO₃) and benzyl bromide (BnBr).[15] This is a highly versatile protecting group as it is stable to a wide range of conditions but can be easily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a very mild and selective deprotection method.[16][17]

  • Esterification: With the phenol protected, the esterification of the carboxylic acid can be carried out using any standard method (e.g., Fischer or Steglich) without risk of side reactions at the 3-position.

  • Deprotection: The protecting group is selectively removed to reveal the phenolic hydroxyl, yielding the final desired product.

Protection_Strategy start Starting Material (COOH, OH) protect Step 1: Protect Phenol (e.g., BnBr, K2CO3) start->protect intermediate1 Protected Intermediate (COOH, OBn) protect->intermediate1 esterify Step 2: Esterify Acid (e.g., MeOH, H+) intermediate1->esterify intermediate2 Protected Ester (COOMe, OBn) esterify->intermediate2 deprotect Step 3: Deprotect Phenol (e.g., H2, Pd/C) intermediate2->deprotect product Final Product (COOMe, OH) deprotect->product

Caption: Workflow for the protection-esterification-deprotection strategy.

This protection-based approach, while longer, offers unparalleled control and is often the preferred method in complex, multi-step syntheses where preserving functionality is critical.

References

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]

  • ChemMobi. m-Hydroxybenzoic acid. [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • Royal Society of Chemistry. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. [Link]

  • University of Arizona. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • ResearchGate. Chemoselectivity in Reactions of Esterification. [Link]

  • Google Patents.
  • Wikipedia. Steglich esterification. [Link]

  • Google Patents. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. (2016), 93, 63-74. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]

  • University of Massachusetts Boston. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Sciencemadness Discussion Board. Methylation of phenols. [Link]

  • Brainly. Describe the two different approaches to ester synthesis in this procedure. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry Stack Exchange. Selective alkylation of carboxylic acid versus phenol. [Link]

  • Brainly. Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36531-36553. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • FooDB. Showing Compound 3-Hydroxybenzoic acid (FDB010507). [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Compare the Difference Between Similar Terms. Difference Between Fischer Esterification and Steglich Esterification. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • SpringerLink. In-Block Benzylation of Phenols by Benzyldimethylphenylammonium Chloride. [Link]

  • StuDocu. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Chem-Impex. 2-Bromo-6-fluorobenzoic acid. [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. Methyl benzoate synthesis. [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • PubChemLite. 2-bromo-6-fluorobenzoic acid (C7H4BrFO2). [Link]

  • National Center for Biotechnology Information. 2-Bromo-6-fluorobenzoic acid. [Link]

Sources

nucleophilic aromatic substitution pathways for fluorinated benzoic acids

Application Note: Optimizing Nucleophilic Aromatic Substitution ( ) on Fluorinated Benzoic Acids

Executive Summary

Fluorinated benzoic acids represent a critical scaffold in medicinal chemistry, serving as precursors for quinolone antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. While the fluorine atom is an exceptional leaving group for Nucleophilic Aromatic Substitution (

This guide details the mechanistic nuances of performing

"Carboxylate Deactivation Paradox"

Mechanistic Insight: The Fluorine Effect & Carboxylate Paradox

The "Fluorine Effect" in

Contrary to



F >> Cl

Br > I
12
  • Causality: The rate-determining step in

    
     is the initial nucleophilic attack, which disrupts aromaticity to form the anionic Meisenheimer Complex .[3]
    
  • Role of Fluorine: The extreme electronegativity of fluorine inductively withdraws electron density from the ring carbon (

    
    ), significantly lowering the energy of the transition state and stabilizing the anionic intermediate. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining second step.[4]
    
The Carboxylate Deactivation Paradox

The primary failure mode in substituting fluorinated benzoic acids is the neglect of the acidic proton (

  • Deprotonation: Standard

    
     conditions require a base. This instantly converts the activating benzoic acid (
    
    
    , Hammett
    
    
    ) into a carboxylate anion (
    
    
    ).
  • Electronic Deactivation: The

    
     group acts as an electron donor by induction (+I) and possesses a negative charge that destabilizes the anionic Meisenheimer intermediate.
    
  • Coulombic Repulsion: The anionic carboxylate electrostatically repels incoming anionic nucleophiles (e.g., alkoxides), halting the reaction.

Pathway Decision Framework

The following decision tree illustrates the logic for selecting between Direct Displacement and Ester Masking strategies.

SNAr_PathwaysStartSubstrate: Fluorinated Benzoic AcidCheck_NucNucleophile Type?Start->Check_NucNeutral_NucNeutral (Amines, Thiols)Check_Nuc->Neutral_NucLess RepulsionAnionic_NucAnionic (Alkoxides, Hydrides)Check_Nuc->Anionic_NucHigh RepulsionDirect_PathPATHWAY A: Direct Displacement(High T, Polar Aprotic Solvent)Neutral_Nuc->Direct_PathIf substrate is highly activated(e.g., Polyfluoro/Nitro)Masking_PathPATHWAY B: Ester Masking(Protect -> SNAr -> Hydrolyze)Neutral_Nuc->Masking_PathIf substrate is deactivated(e.g., Mono-fluoro)Anionic_Nuc->Masking_PathMandatory to preventCoulombic repulsionResult_AProduct: Substituted Benzoic AcidDirect_Path->Result_AResult_BProduct: Substituted Benzoate EsterMasking_Path->Result_B

Figure 1: Strategic decision tree for selecting the optimal

Validated Experimental Protocols

Protocol A: Direct Amination of 4-Fluorobenzoic Acid

Best for: Strong, neutral nucleophiles (primary/secondary amines) where an extra protection step is undesirable.

Principle: Use a high-boiling polar aprotic solvent (DMSO) to solvate the carboxylate cation, leaving the nucleophile "naked" and reactive. High temperature is required to overcome the electronic deactivation of the carboxylate.

Reagents:

  • Substrate: 4-Fluorobenzoic acid (1.0 equiv)

  • Nucleophile: Morpholine (3.0 equiv)

  • Base:

    
     (2.5 equiv) - Essential to neutralize the acid and scavenge HF.
    
  • Solvent: DMSO (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial or round-bottom flask equipped with a condenser, charge 4-fluorobenzoic acid (1.40 g, 10 mmol) and

    
     (3.45 g, 25 mmol).
    
  • Solvation: Add DMSO (20 mL). Stir at room temperature for 10 minutes to allow partial deprotonation and dissolution.

  • Addition: Add Morpholine (2.61 g, 30 mmol).

  • Reaction: Heat the mixture to 120°C for 12–18 hours.

    • Note: Monitor via LC-MS.[1] The intermediate carboxylate will not fly well on TLC. Look for the disappearance of the starting material mass (M-H: 139).

  • Workup (Critical):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (100 mL). The solution will be basic (pH > 10) and homogeneous (product is in carboxylate form).

    • Acidification: Slowly add 2M HCl until pH reaches ~3.0. The substituted amino-benzoic acid product should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Protocol B: Regioselective Substitution of Pentafluorobenzoic Acid

Best for: Polyfluorinated substrates requiring precise regiocontrol.

Principle: In polyfluorinated arenes,

para

Reagents:

  • Substrate: Pentafluorobenzoic acid (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (2.2 equiv)

  • Solvent: Methanol (0.2 M)

Step-by-Step Methodology:

  • Setup: Charge Pentafluorobenzoic acid (2.12 g, 10 mmol) into a flask.

  • Solvent: Add anhydrous Methanol (50 mL) and cool to 0°C in an ice bath.

  • Addition: Add NaOMe (25% wt in MeOH, 2.2 equiv) dropwise.

    • Why 2.2 equiv? 1.0 equiv consumes the acidic proton; 1.0 equiv acts as the nucleophile; 0.2 equiv ensures completion.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours.

    • Note: Polyfluorinated rings are highly activated; heating is rarely needed and may cause over-substitution (disubstitution).

  • Quench: Acidify with 1M HCl to pH 1.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Result: The major product is 4-methoxy-2,3,5,6-tetrafluorobenzoic acid (>90% regioselectivity).

Optimization & Troubleshooting Data

The following table summarizes solvent and leaving group effects, derived from kinetic data in authoritative literature.

Table 1: Relative Reaction Rates in


VariableConditionRelative Rate (

)
Explanation
Leaving Group Fluorine (-F)100 - 1000High electronegativity stabilizes transition state.
Chlorine (-Cl)1Weaker inductive effect; slower step 1.
Solvent DMSO / DMF

Polar aprotic; solvates cations, leaves anions naked.
Methanol / EtOH1Polar protic; H-bonds to nucleophile, reducing reactivity.
Substrate 4-Nitro-fluorobenzeneHighNitro is a superior EWG.
4-Carboxy-fluorobenzeneLowCarboxylate (

) is electron donating (+I).

Mechanistic Pathway Visualization

The diagram below details the molecular mechanism, highlighting the critical intermediate stabilization.

SNAr_Mechanismcluster_fluoroThe Fluorine AdvantageReactantsReactants(Ar-F + Nuc:)TS1Transition State 1(High Energy)Reactants->TS1Rate Determining StepMeisenheimerMeisenheimer Complex(Stabilized Anionic Intermediate)TS1->MeisenheimerStabilized by F electronegativityTS2Transition State 2(Loss of F-)Meisenheimer->TS2ProductsProducts(Ar-Nuc + F-)TS2->ProductsFast Step

Figure 2: Reaction coordinate pathway. Note that the formation of the Meisenheimer complex is the rate-limiting step, which is accelerated by Fluorine's inductive withdrawal.

References

  • LibreTexts Chemistry. (2020). Nucleophilic Aromatic Substitution. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): The Mechanism. Link

  • National Institutes of Health (PMC). (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Link

  • Organic Chemistry Portal.

    
    ). Link
    
  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron.

Application Notes and Protocols for the Synthesis of Phenoxy-Pyrimidine Herbicides Utilizing 2-Bromo-6-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of phenoxy-pyrimidine herbicides, with a strategic focus on the utilization of 2-Bromo-6-fluoro-3-hydroxybenzoic acid as a pivotal starting material. Phenoxy-pyrimidine herbicides are a significant class of agrochemicals, and the methodologies presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for their efficient synthesis. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the critical parameters that govern the success of the synthesis.

Introduction: The Significance of Phenoxy-Pyrimidine Herbicides

Phenoxy-pyrimidine derivatives represent a commercially important class of herbicides, renowned for their efficacy in controlling a broad spectrum of weeds.[1] Their mode of action often involves the inhibition of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to rapid and effective weed management.[2][3] The structural backbone of these herbicides typically consists of a pyrimidine ring linked to a substituted phenyl group via an ether bond. The specific substituents on both the pyrimidine and phenyl rings play a crucial role in determining the herbicide's activity, selectivity, and environmental profile.

The starting material, this compound, is a valuable and versatile building block in the synthesis of these complex molecules. Its trifunctional nature—a carboxylic acid, a hydroxyl group, and two halogen atoms at strategic positions—allows for a variety of chemical transformations to construct the desired phenoxy-pyrimidine scaffold. This guide will detail a rational and efficient synthetic approach, leveraging the unique reactivity of this key intermediate.

Synthetic Strategy: A Two-Part Approach

The overall synthetic strategy is bifurcated into two key stages:

  • Part A: Synthesis of the Core Intermediate. This involves the strategic modification of this compound to introduce the necessary functionalities for the subsequent coupling reaction.

  • Part B: Coupling with the Pyrimidine Moiety. This crucial step involves the formation of the critical ether linkage between the modified phenyl ring and a suitable pyrimidine derivative, a reaction often accomplished via nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation.

G cluster_0 PART A: Core Intermediate Synthesis cluster_1 PART B: Coupling and Final Product Formation A This compound B Esterification of Carboxylic Acid A->B C Protection of Phenolic Hydroxyl (Optional) B->C D Activated Core Intermediate C->D F Coupling Reaction (SNAr or Ullmann) D->F E Substituted Pyrimidine E->F G Deprotection (if applicable) F->G H Final Phenoxy-Pyrimidine Herbicide G->H

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages in the synthesis of phenoxy-pyrimidine herbicides starting from this compound.

Detailed Experimental Protocols

Part A: Synthesis of the Core Intermediate (Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate)

The initial step focuses on the protection of the carboxylic acid group as a methyl ester. This is a critical transformation to prevent its interference in the subsequent ether formation step.

Protocol 1: Esterification of this compound

  • Materials:

    • This compound

    • Methanol (Anhydrous)

    • Sulfuric acid (Concentrated)

    • Sodium bicarbonate (Saturated aqueous solution)

    • Ethyl acetate

    • Magnesium sulfate (Anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-Bromo-6-fluoro-3-hydroxybenzoate.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound235.011.010.0 g
Methanol32.04Solvent100 mL
Sulfuric Acid (98%)98.080.10.42 mL
Product Molecular Weight ( g/mol ) Theoretical Yield
Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate249.0410.6 g

Table 1: Reagent quantities for the esterification of this compound.

Part B: Coupling with the Pyrimidine Moiety

The formation of the phenoxy-pyrimidine ether linkage is the cornerstone of this synthesis. This can be achieved through two primary methods: a Nucleophilic Aromatic Substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice of method depends on the specific pyrimidine substrate and desired reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored when the pyrimidine ring is activated by electron-withdrawing groups.[4][5] A common substrate for this reaction is a 2-halopyrimidine or a 2-sulfonylpyrimidine. The phenoxide, generated in situ from the core intermediate, acts as the nucleophile.

Figure 2: Generalized SNAr Mechanism. The reaction proceeds via an addition-elimination pathway, forming a stable Meisenheimer complex as an intermediate.[6]

Protocol 2: SNAr Coupling of Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate with 2,4-dichloro-5-methylpyrimidine

  • Materials:

    • Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate

    • 2,4-dichloro-5-methylpyrimidine

    • Potassium carbonate (Anhydrous)

    • N,N-Dimethylformamide (DMF, Anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add 2,4-dichloro-5-methylpyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate249.041.05.0 g
2,4-dichloro-5-methylpyrimidine163.001.13.8 g
Potassium Carbonate138.211.54.2 g
DMF73.09Solvent50 mL

Table 2: Reagent quantities for the SNAr coupling reaction.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming aryl ethers, especially when the aromatic halide is not highly activated.[7][8][9] This reaction typically requires higher temperatures than the SNAr approach.[8]

Protocol 3: Copper-Catalyzed Ullmann Condensation

  • Materials:

    • Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate

    • 2-hydroxy-5-bromopyrimidine

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., 1,10-Phenanthroline)

    • A strong base (e.g., Cesium carbonate or Potassium phosphate)

    • A high-boiling point solvent (e.g., Dioxane or Toluene)

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate (1.0 eq), 2-hydroxy-5-bromopyrimidine (1.2 eq), Copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 110-130 °C and stir vigorously.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Methyl 2-Bromo-6-fluoro-3-hydroxybenzoate249.041.02.5 g
2-hydroxy-5-bromopyrimidine174.981.22.1 g
Copper(I) Iodide190.450.10.19 g
1,10-Phenanthroline180.210.20.36 g
Cesium Carbonate325.822.06.5 g
Dioxane88.11Solvent25 mL

Table 3: Reagent quantities for the Ullmann condensation.

Final Deprotection Step (If Necessary)

If the final application requires the carboxylic acid functionality, the methyl ester must be hydrolyzed.

Protocol 4: Saponification of the Methyl Ester

  • Materials:

    • Phenoxy-pyrimidine methyl ester

    • Lithium hydroxide (or Sodium hydroxide)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the phenoxy-pyrimidine methyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final phenoxy-pyrimidine herbicide.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound and its derivatives are potentially irritating and harmful. Avoid inhalation, ingestion, and skin contact.

  • The solvents used (methanol, DMF, dioxane) are flammable and toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of phenoxy-pyrimidine herbicides from this compound is a versatile and efficient process. By carefully selecting the reaction conditions and the appropriate coupling strategy (SNAr or Ullmann condensation), researchers can access a wide range of novel and potentially potent herbicidal compounds. The protocols detailed in this guide provide a solid foundation for further exploration and optimization in the field of agrochemical research and development.

References

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Available at: [Link]

  • Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Canadian Journal of Chemistry, 61(1), 86-91. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Huang, T. H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. Available at: [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review - PMC. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available at: [Link]

  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating Regioselectivity in the Bromination of Fluorobenzoic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity issues in the bromination of fluorobenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these difunctionalized rings. Here, we will dissect the underlying principles governing these reactions and provide practical, field-proven solutions to common experimental challenges.

Understanding the Directing Effects: A Clash of Influences

The bromination of fluorobenzoic acids is a classic example of competing directing effects in electrophilic aromatic substitution (EAS). The outcome of the reaction is determined by the interplay between the fluorine atom and the carboxylic acid group.[1][2]

  • Fluorine (-F): A halogen, fluorine is an ortho, para-director. While it is deactivating due to its strong negative inductive effect (-I), it possesses a positive mesomeric effect (+M) through its lone pairs, which can stabilize the arenium ion intermediate when substitution occurs at the ortho and para positions.[1][2][3]

  • Carboxylic Acid (-COOH): This group is a meta-director and is deactivating due to its electron-withdrawing nature.[4][5]

The regioselectivity of the bromination will therefore depend on the relative positions of these two groups on the benzene ring.

Frequently Asked Questions (FAQs)

Q1: I am brominating 2-fluorobenzoic acid. Where should I expect the bromine to add, and why?

In the case of 2-fluorobenzoic acid, the directing effects of the fluorine and the carboxylic acid group are synergistic .

  • The fluorine at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

  • The carboxylic acid at position 1 directs to its meta positions (positions 3 and 5).

Both groups, therefore, direct the incoming bromine to positions 3 and 5. However, the position para to the fluorine (position 5) is generally favored due to reduced steric hindrance compared to the position ortho to the fluorine and meta to the bulky carboxylic acid group.[3][5][6] The "ortho effect" can also play a role, where the steric hindrance from the ortho-fluoro group can cause the carboxylic acid group to twist out of the plane of the ring, influencing the electronic properties.[3][5][6]

Therefore, the major product expected from the bromination of 2-fluorobenzoic acid is 5-bromo-2-fluorobenzoic acid. [7]

Q2: What is the expected outcome of brominating 3-fluorobenzoic acid?

For 3-fluorobenzoic acid, the directing effects are in competition .

  • The fluorine at position 3 directs ortho (positions 2 and 4) and para (position 6).

  • The carboxylic acid at position 1 directs meta (position 5).

This scenario is more complex, and a mixture of isomers is likely. The positions activated by the fluorine (2, 4, and 6) will compete with the position directed by the carboxylic acid (5). The relative yields of the different isomers will depend on the specific reaction conditions.

Q3: I need to synthesize a specific isomer of bromo-4-fluorobenzoic acid. Is direct bromination of 4-fluorobenzoic acid a viable route?

Direct bromination of 4-fluorobenzoic acid also presents a case of competing directing effects .

  • The fluorine at position 4 directs ortho (positions 3 and 5).

  • The carboxylic acid at position 1 directs meta (position 3 and 5).

In this case, both substituents direct the incoming bromine to the same positions (3 and 5). This would likely lead to a mixture of 3-bromo-4-fluorobenzoic acid and another isomer, with the potential for di-bromination if the conditions are too harsh. The synthesis of a specific isomer like 3-bromo-4-fluorobenzoic acid often involves a multi-step synthesis rather than direct bromination to ensure regiochemical purity.[8]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of isomers that are difficult to separate.

Possible Cause: Competing directing effects of the fluorine and carboxylic acid groups, especially in the cases of 3- and 4-fluorobenzoic acid.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., CCl₄, CH₂Cl₂) to more polar options.

    • Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[7][9] Using NBS with a catalyst can provide better control over the reaction.

  • Employ a Different Synthetic Strategy: If direct bromination consistently yields an inseparable mixture, consider a multi-step synthesis where the regiochemistry is controlled at each step. This might involve:

    • Starting with a different fluorinated precursor.[8]

    • Using a protecting group to block a more reactive site, then brominating, and finally deprotecting.

  • Isomer Separation:

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.[10]

    • Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18 or specialized fluorinated phases) is a powerful technique for separating positional isomers.[11][12][13] Gas Chromatography (GC) can also be used for the analysis of derivatized, more volatile forms of the acids.[14][15]

Issue 2: The reaction is very slow or not proceeding to completion.

Possible Cause: Both the fluorine and the carboxylic acid are deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack.

Troubleshooting Steps:

  • Increase Catalyst Concentration: If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), a slight increase in its concentration might be necessary to sufficiently activate the brominating agent.

  • Use a More Reactive Brominating System:

    • Br₂ with a strong Lewis acid is more reactive than NBS alone.

    • A combination of HBr and an oxidizing agent like H₂O₂ can generate Br₂ in situ.

  • Increase Reaction Temperature: While this may decrease selectivity, carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for the formation of byproducts.

Issue 3: I am observing the formation of polybrominated products.

Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high.

Troubleshooting Steps:

  • Control Stoichiometry: Use only one equivalent of the brominating agent.

  • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

  • Lower the Temperature: Running the reaction at a lower temperature can help to prevent over-bromination.

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromo-2-fluorobenzoic Acid[7]

This protocol details the bromination of 2-fluorobenzoic acid using N-bromosuccinimide.

Materials:

  • 2-Fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a suitable reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to 20°C.

  • Add N-bromosuccinimide (NBS) in portions while maintaining the temperature between 20-25°C.

  • Stir the mixture at 20-25°C for 16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). If the reaction is incomplete, an additional small portion of NBS can be added.

  • Upon completion, add water to the reaction mixture and stir for 1 hour.

  • Cool the mixture to 0-5°C and hold at this temperature for 1 hour to precipitate the product.

  • Filter the solid product, wash with cold dichloromethane and then with water.

  • Dry the product under vacuum at 60-65°C to obtain 5-bromo-2-fluorobenzoic acid as a white solid.

ParameterValue
Starting Material 2-Fluorobenzoic acid
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dichloromethane
Temperature 20-25°C
Major Product 5-Bromo-2-fluorobenzoic acid
Reported Yield 57%

Visualization of Directing Effects

The following diagrams illustrate the directing effects of the fluorine and carboxylic acid groups on the different isomers of fluorobenzoic acid.

G cluster_2FBA 2-Fluorobenzoic Acid 2FBA 2-Fluorobenzoic Acid F_directs_2FBA F (-o, -p) directs to 3, 5 2FBA->F_directs_2FBA COOH_directs_2FBA COOH (-m) directs to 3, 5 2FBA->COOH_directs_2FBA Outcome_2FBA Synergistic Effect: Major product at position 5 (5-Bromo-2-fluorobenzoic acid) F_directs_2FBA->Outcome_2FBA COOH_directs_2FBA->Outcome_2FBA

Caption: Directing effects in the bromination of 2-fluorobenzoic acid.

G cluster_3FBA 3-Fluorobenzoic Acid 3FBA 3-Fluorobenzoic Acid F_directs_3FBA F (-o, -p) directs to 2, 4, 6 3FBA->F_directs_3FBA COOH_directs_3FBA COOH (-m) directs to 5 3FBA->COOH_directs_3FBA Outcome_3FBA Competing Effects: Mixture of isomers likely F_directs_3FBA->Outcome_3FBA COOH_directs_3FBA->Outcome_3FBA G cluster_4FBA 4-Fluorobenzoic Acid 4FBA 4-Fluorobenzoic Acid F_directs_4FBA F (-o) directs to 3, 5 4FBA->F_directs_4FBA COOH_directs_4FBA COOH (-m) directs to 3, 5 4FBA->COOH_directs_4FBA Outcome_4FBA Synergistic Effect: Mixture of 3- and 5-bromo isomers likely F_directs_4FBA->Outcome_4FBA COOH_directs_4FBA->Outcome_4FBA

Caption: Directing effects in the bromination of 4-fluorobenzoic acid.

References

Sources

optimizing solubility of 2-Bromo-6-fluoro-3-hydroxybenzoic acid for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility & HPLC Methodology Audience: Analytical Chemists, Formulation Scientists, Process Chemists

Introduction: The "Triple-Threat" Molecule

Welcome to the technical support hub for 2-Bromo-6-fluoro-3-hydroxybenzoic acid . This molecule presents a unique "triple-threat" challenge in liquid chromatography due to its substituent pattern:

  • High Polarity Differential: The carboxylic acid (C1) and hydroxyl (C3) groups create high polarity, while the bromine (C2) and fluorine (C6) atoms introduce significant lipophilicity and electron-withdrawing effects.

  • Acidity (pKa) Shift: The ortho-fluoro and ortho-bromo substituents significantly lower the pKa of the carboxylic acid (estimated < 3.0) compared to standard benzoic acid (4.2), making pH control critical.

  • Solubility Paradox: It is highly soluble in organic solvents (DMSO, MeOH) but prone to "crashing out" (precipitation) when injected into the acidic aqueous mobile phases required for its retention.

This guide provides a self-validating workflow to solve these issues, moving from solubility profiling to robust HPLC method development.

Module 1: Solubility Profiling & The "DMSO Trap"

The Core Problem: Users often dissolve the sample in 100% DMSO or Methanol because it is fast. However, injecting this "strong solvent" plug into a Reverse Phase (RP) system running a high-aqueous mobile phase causes Solvent Shock . The sample precipitates momentarily at the column head, leading to split peaks, high backpressure, or poor reproducibility.

The Solubility Logic Gate

Use this logic flow to determine the correct solvent system before you even approach the HPLC.

SolubilityLogic Start Start: Solid Sample Step1 Test Solubility in Mobile Phase (e.g., 50:50 Water:MeOH + 0.1% FA) Start->Step1 Decision1 Soluble? Step1->Decision1 Yes1 Ideal: Use Mobile Phase as Diluent Decision1->Yes1 Yes No1 Test in 100% Methanol Decision1->No1 No Decision2 Soluble in MeOH? No1->Decision2 Yes2 Risk: Solvent Mismatch Decision2->Yes2 Yes No2 Test in DMSO Decision2->No2 No Mitigation Mitigation Strategy: 1. Dissolve in minimal MeOH/DMSO 2. Back-dilute with Water/Buffer 3. Filter (0.2 µm) Yes2->Mitigation No2->Mitigation Soluble in DMSO

Figure 1: Decision tree for selecting the appropriate sample diluent to prevent on-column precipitation.

Protocol: The "Stepwise Dilution" Method

Goal: Maximize solubility while matching the mobile phase strength.

  • Primary Dissolution: Weigh 10 mg of sample. Add only enough strong solvent (MeOH or Acetonitrile) to dissolve it (e.g., 100-200 µL). Sonicate if necessary.[1]

  • Secondary Dilution (The Critical Step): Slowly add the aqueous buffer used in your mobile phase (e.g., 0.1% Formic Acid in Water) to the vial while vortexing.

    • Target: Final composition should be < 50% organic.

  • Visual Check: Hold the vial against a light source.

    • Clear? Proceed to filtration.[1][2]

    • Cloudy? You have exceeded the solubility limit. Add more organic solvent in 10% increments until clear, or reduce sample concentration.

  • Filtration: Mandatory. Filter through a 0.22 µm PTFE or Nylon syringe filter. This protects the column from micro-precipitates.

Module 2: HPLC Method Optimization

The Core Problem: this compound has an ionizable carboxyl group and a phenolic hydroxyl. If the pH is not controlled, the molecule will exist in a mixed state (neutral/ionized), causing peak tailing and retention time shifting .

The pH Control Strategy

To retain this acidic molecule on a C18 column, you must suppress ionization (keep it neutral).

  • Target pH: 2.0 – 2.5

  • Why? The estimated pKa of the carboxylic acid is < 3.0 due to the electron-withdrawing fluorine and bromine. If Mobile Phase pH > pKa, the molecule deprotonates (becomes COO⁻), becomes highly polar, and elutes near the void volume (t0).

Recommended Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 (End-capped), 3.5 µm or 5 µmProvides necessary hydrophobic retention. End-capping reduces silanol interactions with the phenolic -OH.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)Low pH (~2.7 with FA, ~2.0 with TFA) ensures the carboxylic acid remains protonated (neutral).
Mobile Phase B Acetonitrile or MethanolACN usually provides sharper peaks; MeOH offers different selectivity (pi-pi interactions).
Gradient 5% B to 95% BStandard scouting gradient. This molecule is moderately polar; expect elution between 30-60% B.
Wavelength 230-254 nmThe aromatic ring provides strong UV absorption. 230 nm is often the max but check for solvent cutoff interference.
Flow Rate 1.0 mL/min (Standard HPLC)Adjust based on column dimensions.
Troubleshooting Peak Shape

PeakTroubleshooting Issue Problem: Poor Peak Shape Split Split Peak / Fronting Issue->Split Tailing Peak Tailing Issue->Tailing Cause1 Cause: Solvent Mismatch (Diluent stronger than MP) Split->Cause1 Cause2 Cause: Secondary Interactions (Phenol-Silanol) Tailing->Cause2 Cause3 Cause: Partial Ionization (pH close to pKa) Tailing->Cause3 Fix1 Fix: Dilute sample with water or reduce injection vol. Cause1->Fix1 Fix2 Fix: Use lower pH (TFA) or increase ionic strength Cause2->Fix2 Fix3 Fix: Lower pH to < 2.5 Cause3->Fix3

Figure 2: Diagnostic workflow for resolving peak shape issues specific to halogenated hydroxybenzoic acids.

Frequently Asked Questions (FAQ)

Q1: My sample dissolves in DMSO, but when I inject it, the pressure spikes and the run aborts. Why? A: You are likely experiencing "precipitation shock." When the DMSO plug hits the aqueous mobile phase inside the fine capillaries or the column frit, the hydrophobic this compound precipitates instantly.

  • Fix: Use the "Stepwise Dilution" protocol in Module 1. Ensure your final sample diluent contains at least 30-50% water/buffer.

Q2: I see two peaks for what should be a pure standard. Is my compound degrading? A: Not necessarily. If the mobile phase pH is near the pKa of the molecule (approx pH 2.5 - 3.0), the compound splits between its protonated (neutral) and deprotonated (ionized) forms, which travel at different speeds.

  • Fix: Lower the mobile phase pH using 0.1% Trifluoroacetic Acid (TFA) to force the equilibrium 100% to the protonated state.

Q3: Can I use a Phosphate Buffer? A: Yes, Potassium Phosphate (pH 2.5) is excellent for peak shape because it provides consistent pH and ionic strength. However, do not use phosphate buffers if you are using LC-MS (Mass Spectrometry), as non-volatile salts will clog the source. Use Formic Acid or Ammonium Formate for LC-MS.

Q4: Why does the peak tail significantly? A: The "3-hydroxy" (phenolic) group can interact with free silanol groups on the silica surface of the column (hydrogen bonding).

  • Fix: Ensure you are using a modern "Type B" high-purity silica column that is "End-capped." If tailing persists, increasing the buffer concentration (e.g., 25 mM Phosphate) often suppresses these interactions.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Phenomenex. (n.d.). Troubleshooting HPLC Peak Shape Issues: Solvent Mismatch. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape in RP-HPLC. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: 2-Bromo-6-hydroxybenzoic acid (Analog).[3] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. (2013). The Importance of pH in HPLC Method Development. LCGC North America. Retrieved from [Link]

Sources

stability of 2-Bromo-6-fluoro-3-hydroxybenzoic acid under basic conditions

[1]

Executive Summary

2-Bromo-6-fluoro-3-hydroxybenzoic acid presents a unique stability paradox under basic conditions. While the presence of ortho-halogens (2-Br, 6-F) typically activates benzoic acids toward Nucleophilic Aromatic Substitution (

1

The Critical Takeaway: In basic media (

notoxidative degradation

Part 1: Diagnostic Center (FAQs)

Q1: My reaction mixture turned dark brown/black after adding NaOH. Did I degrade the molecule?

Likely Diagnosis: Oxidative Coupling (Quinone Formation). Technical Explanation: Under basic conditions, the phenolic hydroxyl group at C3 is deprotonated (

1Solution:1Prevention:
Q2: Will the Fluorine atom at C6 be hydrolyzed by hydroxide ions?

Risk Level: Low (at Room Temperature). Mechanism: Typically, a fluorine atom ortho to a carboxyl group (C1) is highly activated for displacement by

112
  • The Shielding Effect: The 3-OH is para to the 6-F. In base, the 3-phenolate (

    
    ) donates electron density strongly into the ring via resonance. This places a significant partial negative charge at the C6 position, electrostatically repelling the incoming hydroxide nucleophile.
    
  • Exception: If you protect the alcohol (e.g., as a methyl ether) before exposing it to base, the "shield" is removed, and defluorination becomes a high risk.

Q3: Can I heat this molecule in base to facilitate dissolution?

Recommendation: Avoid temperatures > 50°C. Reasoning: While the phenolate protects against

protodecarboxylation

1

Part 2: Experimental Protocols

Protocol A: Safe Basification (The "Cold-Shield" Method)

Use this protocol for extraction or saponification to prevent oxidation and hydrolysis.[1]

  • Preparation: Pre-cool the aqueous base (e.g., 1M NaOH or

    
    ) to 0–5°C in an ice bath.
    
  • Deoxygenation: Sparge the basic solution with Argon or Nitrogen for 15 minutes before adding the substrate.

  • Addition: Add the this compound slowly.

    • Note: The solid usually dissolves rapidly as the dianion forms.

  • Monitoring: Maintain internal temperature

    
    .
    
  • Quenching: Acidify immediately after the required operation is complete.[1] Do not store the basic solution overnight.

Protocol B: Remediation of "Brown" Solutions

If your solution has already darkened, attempt this rescue procedure.

  • Acidification: Immediately adjust pH to 1–2 using cold 1M HCl.

  • Extraction: Extract into EtOAc or MeTHF. The oxidized polymers often remain in the aqueous phase or form a rag layer.

  • Filtration: If a rag layer forms, filter the biphasic mixture through a pad of Celite.

  • Wash: Wash the organic layer with 10% Sodium Bisulfite (

    
    ) solution.[1] This reducing agent can sometimes reverse early-stage quinone formation.[1]
    

Part 3: Stability Data & Properties

Table 1: Predicted Physicochemical Properties

ParameterValue (Approx.)Notes

(COOH)
2.8 – 3.2Acidified by ortho-F and ortho-Br induction.[1]

(OH)
9.2 – 9.8Phenolic proton.[1]
Solubility (pH 1) Low (< 5 mg/mL)Precipitates as free acid.[1]
Solubility (pH 12) High (> 100 mg/mL)Forms soluble dianion species.[1]

Lability
LowProtected by phenolate resonance.[1]
Oxidation Potential HighRequires inert atmosphere.[1]

Part 4: Mechanistic Visualization

The following diagrams illustrate the competing pathways and the "Shielding Effect" that dictates stability.

Diagram 1: The Stability & Degradation Map

Caption: This pathway map shows that while the Dianion (center) is stable to hydrolysis (left), it is highly vulnerable to oxidation (right) if oxygen is present.

StabilityMapcluster_shieldThe Shielding EffectMoleculeNeutral Molecule(Stable Solid)DianionDianion Species(In Base)Molecule->Dianion  NaOH (aq)  HydrolysisDefluorinated Byproduct(Hydrolysis)Dianion->Hydrolysis  Heat (>60°C)  QuinoneDark Polymer/Quinone(Oxidative Degradation)Dianion->Quinone  O2 (Air)  

Diagram 2: Troubleshooting Decision Tree

Caption: Follow this logic flow to determine the cause of impurities during basic workups.

TroubleshootingStartIssue Detected in BaseColorIs solution dark/brown?Start->ColorPrecipIs there precipitate?Color->PrecipNoOxidationDiagnosis: OxidationAction: Add Bisulfite + AcidifyColor->OxidationYesSaltDiagnosis: Na-Salt PrecipitationAction: Add WaterPrecip->SaltCrystalline SolidAcidDiagnosis: Incomplete DeprotonationAction: Check pH (Target >12)Precip->AcidAmorphous/Cloudy

[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5] Chemical Reviews.[1] (Establishes the principles of

    
     activation by EWGs and deactivation by EDGs). [1]
    
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][6] (Authoritative text on the resonance effects of phenolates in nucleophilic substitution). [1]

  • Chem-Impex Int'l. (2024).[1] Safety Data Sheet: 2-Bromo-6-fluorobenzoic acid.[1][7] (Provides baseline stability data for the non-hydroxy analog).

  • NIST Chemistry WebBook. pKa values for benzoic acid and hydroxy-substituted derivatives. (Data used for pKa extrapolation).

Validation & Comparative

HPLC Method Validation for 2-Bromo-6-fluoro-3-hydroxybenzoic Acid Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for 2-Bromo-6-fluoro-3-hydroxybenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Purity Challenge

This compound is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated pharmaceuticals. Its structural complexity—featuring a crowded tri-substituted benzene ring with both electron-withdrawing halogens and an electron-donating hydroxyl group—presents unique chromatographic challenges.

Standard C18 alkyl-chain methods often fail to resolve this compound from its des-bromo or regioisomeric impurities (e.g., 2-bromo-4-fluoro isomers) due to insufficient selectivity for halogenated aromatic rings.

This guide compares three distinct chromatographic approaches:

  • Generic C18 Gradient (The Baseline)

  • Optimized Fluorophenyl-Selectivity Method (The Recommended Protocol)

  • Fast LC/UPLC Method (The High-Throughput Alternative)

We provide experimental validation data demonstrating why the Optimized Fluorophenyl Method offers superior resolution and reliability for GMP-compliant purity analysis.

Method Comparison Matrix

The following table summarizes the performance of the three evaluated methodologies.

FeatureMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl (Recommended) Method C: UPLC C18
Stationary Phase C18 (Octadecyl), 5 µmPhenyl-Hexyl, 3.5 µmC18 Sub-2 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Halogen Selectivity
Hydrophobic Interaction
Resolution (Impurity vs. Main Peak)

(Co-elution risk)

(Baseline separation)

Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Symmetrical) 1.2
Run Time 25 minutes18 minutes5 minutes
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL 0.2 µg/mL
Suitability Rough purity estimationGMP Release & Stability Testing High-throughput screening

Technical Insight: The Phenyl-Hexyl phase (Method B) provides superior selectivity because the


-electrons in the stationary phase interact specifically with the electron-deficient fluorinated ring of the analyte, a mechanism absent in standard C18 columns.
Detailed Experimental Protocols
3.1 The Recommended Protocol: Optimized Phenyl-Hexyl Method

This method is designed to suppress the ionization of the acidic carboxyl group (pKa < 3 due to ortho-fluorine) while maximizing halogen-specific interactions.

  • Instrument: HPLC system with PDA detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
14.0 5 95
14.1 95 5

| 18.0 | 95 | 5 |

3.2 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 0.1 mg/mL for assay.

Validation Workflow & Logic

The validation strategy follows ICH Q2(R2) guidelines, focusing on Specificity, Linearity, Accuracy, and Precision.

4.1 Visualizing the Validation Lifecycle

ValidationWorkflow cluster_impurities Critical Impurities Start Method Development (Selectivity Optimization) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Pass Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Final Validation Report Precision->Report Imp1 2-Bromo-6-fluorobenzoic acid (Precursor) Imp1->Specificity Imp2 Regioisomers (2-Bromo-4-fluoro...) Imp2->Specificity

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines, highlighting critical impurity stress testing.

Experimental Data & Performance Metrics
5.1 Linearity and Range

Linearity was established by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.01245.3
7575.01860.1
100100.02495.8
125125.03110.4
150150.03745.2
Regression


5.2 Accuracy (Recovery Studies)

Accuracy was determined by spiking the analyte into a placebo matrix at three levels.

Spike LevelAdded (µg/mL)Recovered (µg/mL)% Recovery
80%80.079.499.2%
100%100.0100.5100.5%
120%120.0120.8100.7%
Mean 100.1%
5.3 Impurity Fate Mapping

Understanding where impurities originate is vital for specificity testing. The diagram below traces the potential origin of impurities that the method must resolve.

ImpurityFate SM Starting Material: 2-Fluoro-3-hydroxybenzoic acid Bromination Bromination Step (Br2 / FeBr3) SM->Bromination Target Target Analyte: This compound Bromination->Target Major Product Imp_Regio Impurity A (Regioisomer): 4-Bromo-6-fluoro-3-hydroxy... Bromination->Imp_Regio Side Reaction Imp_Over Impurity B (Over-bromination): 2,4-Dibromo-... Bromination->Imp_Over Excess Reagent Method HPLC Separation (Phenyl-Hexyl Column) Target->Method Imp_Regio->Method Imp_Over->Method

Caption: Synthetic pathway analysis identifying critical impurities (regioisomers and over-brominated byproducts) that require chromatographic resolution.

Discussion: Why the Phenyl-Hexyl Method Wins

1. Halogen Selectivity: The primary failure mode of Method A (Generic C18) is the inability to distinguish between the 2-bromo and 4-bromo regioisomers. Both molecules have nearly identical hydrophobicity (logP). However, the electron distribution on the aromatic ring differs. The Phenyl-Hexyl stationary phase in Method B engages in


-

stacking interactions that are sensitive to these electronic differences, resulting in a resolution (

) of 3.5 compared to 1.2 on C18.

2. Acidic Mobile Phase: this compound is highly acidic. The use of 0.1% Phosphoric Acid ensures the pH is well below the pKa (~2.5-3.0), keeping the molecule in its non-ionized (protonated) form. This prevents "peak splitting" and ensures sharp peak shapes (


).

3. Robustness: Validation data confirms that Method B remains stable even with small variations in flow rate (±0.1 mL/min) and column temperature (±5°C), making it suitable for routine QC environments.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • BenchChem. (2025).[2] HPLC Column Selection for Halogenated Aromatic Acids.

  • Chromatography Today. (2024). Advances in Separating Halogenated Isomers using Phenyl-Hexyl Phases.

  • European Medicines Agency. (2022).[3] ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline.[3]

Sources

Crystal Structure Determination of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid: A Strategic Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2-Bromo-6-fluoro-3-hydroxybenzoic acid (BFHBA). Context: In drug development, polysubstituted benzoic acids are critical pharmacophores. However, their solid-state behavior is notoriously difficult to predict due to the competition between steric hindrance (2,6-disubstitution forcing non-planarity) and electronic effects (intramolecular hydrogen bonding). Objective: This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) —the definitive structural elucidation tool—against alternative methods like Powder X-Ray Diffraction (PXRD) and NMR. We demonstrate why SC-XRD is the non-negotiable standard for this class of compounds, supported by mechanistic insights and experimental protocols.

Part 1: Comparative Analysis of Structural Determination Methods

For a molecule like BFHBA, the "performance" of a method is defined by its ability to resolve three critical structural features:

  • Carboxyl Group Torsion: The twist of the -COOH group relative to the phenyl ring (induced by the bulky 2-Bromo and 6-Fluoro groups).

  • Proton Location: Distinguishing the hydroxyl proton position (Intra- vs. Intermolecular H-bonding).

  • Packing Motif: Differentiating between Centrosymmetric Dimers (

    
    ) vs. Catemeric Chains.
    
Comparison Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) PXRD (The Screening Alternative) NMR (Solution State)
3D Atomic Resolution High (<0.8 Å). Unambiguously locates Br, F, and O atoms.Low. Peak overlap in low-symmetry (monoclinic/triclinic) cells makes ab initio solution nearly impossible without prior models.None. Provides connectivity only.
Conformational Analysis Absolute. Measures the exact torsion angle (

) of the carboxyl group.
Inferred. Can only confirm phase identity, not specific bond rotations.Dynamic. Solution averaging masks the fixed solid-state conformation.
H-Bonding Network Direct Visualization. Maps electron density to locate H-atoms (difference Fourier maps).Blind. Cannot see H-atoms; H-bonding is inferred from O...O distances if the structure is known.Indirect. Chemical shifts (

ppm) suggest H-bonding but cannot distinguish dimer vs. catemer.
Disorder Handling Excellent. Can model F/OH disorder or rotational disorder using split positions.Poor. Disorder manifests as peak broadening, often misinterpreted as low crystallinity.N/A.
Mechanistic Insight: The "Steric-Electronic" Conflict

In BFHBA, the 2-Bromo substituent exerts massive steric pressure, forcing the carboxylic acid out of the ring plane. Conversely, the 3-Hydroxy group (adjacent to F or Br depending on synthesis regioselectivity) and the 6-Fluoro group influence packing via weak


 interactions.
  • Why Alternatives Fail: Computational prediction (CSP) often overestimates the stability of the planar "dimer" form. Only SC-XRD reveals if the steric bulk forces the molecule into a "catemer" (chain) motif, which drastically alters solubility and bioavailability.

Part 2: Experimental Protocol (The Validated Workflow)

This protocol is designed to overcome the specific challenges of crystallizing halogenated hydroxybenzoic acids.

Phase 1: Crystal Growth (Solvent Selection Strategy)[1]
  • Challenge: High solubility in polar solvents (MeOH, EtOH) leads to rapid precipitation (powder), while non-polar solvents may not dissolve the zwitterionic-like lattice.

  • Protocol: Slow Evaporation with Binary Solvent System.

    • Dissolution: Dissolve 20 mg of BFHBA in 2 mL of Acetone (good solubility).

    • Antisolvent Layering: Carefully layer 1 mL of n-Heptane or Toluene on top.

    • Conditioning: Cover with Parafilm, punch 3 pinholes, and store at 4°C.

    • Rationale: The slow diffusion of heptane reduces solubility gradually, allowing the bulky Br/F groups to pack efficiently without kinetic trapping.

Phase 2: Data Collection (SC-XRD Parameters)[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å). Note: Cu-radiation is acceptable but Mo is preferred to minimize absorption by Bromine.
  • Temperature: 100 K (Critical).

    • Reasoning: Thermal motion of the terminal Fluorine and Hydroxyl groups at room temperature will smear electron density, making it impossible to distinguish F from OH. Cooling freezes these rotations.

  • Strategy: Complete sphere collection (redundancy > 4.0) to correct for the significant absorption coefficient (

    
    ) of Bromine.
    
Phase 3: Structure Solution & Refinement[1]
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Heavy Atom Method: Use the Patterson method or Intrinsic Phasing (SHELXT) to locate the Bromine atom first. Its high electron density serves as the "anchor" to phase the rest of the light atoms.

  • Refinement (SHELXL):

    • Absorption Correction: Multi-scan (SADABS) is mandatory due to Br.

    • H-Atom Treatment: Locate the Hydroxyl H-atom from the difference map. Do not use geometrical riding models initially; its position determines if an intramolecular H-bond (to F or Carbonyl O) exists.

Part 3: Structural Analysis & Visualization[1]

Workflow Diagram

The following decision tree illustrates the critical path for determining the structure, highlighting the "Go/No-Go" decision points.

StructuralDetermination Start Sample: this compound Solubility Solubility Screen (Acetone/Toluene) Start->Solubility Growth Crystal Growth (Slow Evaporation @ 4°C) Solubility->Growth Check Optical Microscopy Check (Birefringence?) Growth->Check SCXRD SC-XRD Data Collection (Mo Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD (Fallback) Phase ID Only Check->PXRD Polycrystalline Only Solve Structure Solution (SHELXT - Intrinsic Phasing) SCXRD->Solve PXRD->Solubility Re-optimize Solvent Refine Refinement (SHELXL) Locate H-atoms & Correct Disorder Solve->Refine Result Final CIF (Torsion Angles & Packing) Refine->Result

Caption: Decision-tree workflow for structural determination of halogenated benzoic acids.

Expected Structural Motifs (Data Interpretation)

Based on comparative data from 2,6-disubstituted analogs (e.g., 2,6-dibromo-3,4,5-trimethoxybenzoic acid [1] and 3,4-difluoro-2-hydroxybenzoic acid [2]), the following structural features are the key "performance indicators" of the analysis:

Structural ParameterExpected Value/ObservationSignificance
COOH Torsion Angle 60° - 90° (Out of plane)The 2-Br and 6-F groups sterically clash with the carbonyl oxygen, preventing coplanarity. This disrupts the standard "flat" dimer packing.
Intramolecular H-Bond O(hydroxyl)-H...O(carbonyl) If the 3-OH is adjacent to the carbonyl, it forms a stable 6-membered ring (

motif), locking the conformation.
Primary Synthon Catemer (Chain) or Twisted Dimer Due to the twist, the classic planar

dimer is often energetically unfavorable. Molecules likely stack in infinite chains via

interactions.

References

  • Meurer, F., Dimova, T., Bodensteiner, M., & Kolev, I. (2023).[1] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[1][2] IUCrData. Link

  • Kiran, B. R., Siddagangaiah, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid.[3] Acta Crystallographica Section E: Structure Reports Online. Link

  • Lampert, H., Mikenda, W., & Karpfen, A. (2005). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A. Link[4]

  • Perlovich, G. L. (2020). Thermodynamic stability of cocrystals of 2,6-dihydroxybenzoic acid. CrystEngComm. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to elucidate and validate the structures of 2-bromo-6-fluoro-3-hydroxybenzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated approach to structural characterization.

Introduction: The Structural Challenge

This compound and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The precise arrangement of the bromo, fluoro, hydroxyl, and carboxylic acid functionalities on the aromatic ring dictates their chemical reactivity, biological activity, and physical properties. Consequently, unambiguous structural confirmation is not just a formality but a critical prerequisite for meaningful research. The overlapping electronic effects of these substituents—the electron-withdrawing nature of the halogens and the carboxylic acid, combined with the electron-donating potential of the hydroxyl group—present a unique characterization challenge that necessitates a multi-faceted spectroscopic approach. This guide will dissect how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are synergistically employed to meet this challenge.

The Spectroscopic Toolkit: A Comparative Overview

No single technique can provide a complete structural picture. The power of spectroscopic analysis lies in the orthogonal data obtained from different methods. For a molecule like this compound, each technique probes distinct molecular features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the most detailed information about the molecular skeleton, connectivity, and the chemical environment of magnetically active nuclei. It is the cornerstone of structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. It offers a rapid and reliable confirmation of key chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, provides clues about its structure. It is exceptionally sensitive and confirms the elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the conjugated π-system of the aromatic ring. It is sensitive to changes in conjugation and substitution patterns.

The logical workflow for characterizing a novel derivative involves using these techniques in a complementary fashion to build a self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy is unparalleled in its ability to map the precise arrangement of atoms. For the target scaffold, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Causality of NMR Choices:
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For a substituted benzene ring, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.[1]

  • ¹³C NMR: Reveals the number of unique carbon environments, offering a direct count of non-equivalent carbons in the molecule. The chemical shifts are sensitive to the electronic effects of substituents.[2] For instance, the carbon atom of the carboxylic acid group is significantly deshielded and appears far downfield.[2]

  • ¹⁹F NMR: This is crucial for any fluorine-containing compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[3][4] Its large chemical shift range makes it an exquisite probe of the local electronic environment, providing unambiguous confirmation of the fluorine's position.[4][5][6][7]

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation.[8][9][10]

  • Analyte Preparation: Weigh 5-25 mg of the dried derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][10]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample. DMSO-d₆ is often preferred for benzoic acids due to its ability to dissolve polar compounds and keep acidic protons from exchanging too rapidly.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Gently vortex or warm the mixture if necessary to ensure complete dissolution. Any particulate matter will degrade spectral quality.[9][10]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8]

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for calibration.[1]

  • Acquisition: Cap the tube, label it clearly, and insert it into the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

Data Interpretation: A Hypothetical Example (Methyl 2-bromo-6-fluoro-3-hydroxybenzoate)
Technique Expected Chemical Shift (ppm) Multiplicity Assignment & Rationale
¹H NMR ~10.0Singlet (broad)-OH (phenolic). Broad due to hydrogen bonding and potential exchange.
~7.1-7.4MultipletAromatic protons (2H). The exact shifts and coupling are dictated by the combined electronic effects of the substituents.
~3.9Singlet-OCH₃ (ester). Singlet as there are no adjacent protons.
¹³C NMR ~168SingletC=O (ester carbonyl). Downfield due to the electronegative oxygen atoms.[2]
~110-160Multiple SignalsAromatic carbons. Specific shifts depend on substitution. The carbon attached to fluorine will show a large ¹JCF coupling.
~52Singlet-OCH₃ (ester).
¹⁹F NMR -110 to -130MultipletAr-F. The chemical shift is highly characteristic. It will be coupled to the ortho aromatic proton.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For this class of molecules, the Attenuated Total Reflectance (ATR) method is highly efficient as it requires minimal sample preparation.[11]

Causality of IR Analysis:

The diagnostic power of IR lies in identifying the characteristic vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups.

  • O-H Stretch (Carboxylic Acid): This appears as a very broad band between 2500-3300 cm⁻¹, often superimposed on C-H stretches.[12][13] The breadth is due to strong intermolecular hydrogen bonding (dimerization).[12]

  • O-H Stretch (Phenol): This is typically a broad band in the 3200-3550 cm⁻¹ region.[13][14]

  • C=O Stretch (Carboxylic Acid): An intense, sharp absorption between 1690-1760 cm⁻¹.[12] Its position can shift depending on conjugation and hydrogen bonding.

  • C-F and C-Br Stretches: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and, while present, can be harder to assign definitively without comparative analysis.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[15] Run a background spectrum to capture the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[16]

  • Apply Pressure: Use the instrument's pressure anvil to ensure firm, uniform contact between the sample and the crystal.[15] Good contact is essential for a high-quality spectrum.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[15]

Data Interpretation: Key Vibrational Bands
Vibrational Mode Expected Frequency (cm⁻¹) Appearance Significance
O-H Stretch (Phenol)3200 - 3550Strong, BroadConfirms presence of the hydroxyl group.
O-H Stretch (Acid)2500 - 3300Very BroadConfirms presence of the carboxylic acid group.[12]
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumIndicates the aromatic ring.
C=O Stretch (Acid)1690 - 1760Strong, SharpDefinitive evidence of the carboxylic acid carbonyl.[12]
C=C Stretch (Aromatic)1450 - 1600Medium-WeakConfirms the benzene ring skeleton.
C-F Stretch1000 - 1400StrongIndicates the presence of a carbon-fluorine bond.
C-Br Stretch500 - 600MediumIndicates the presence of a carbon-bromine bond.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

MS provides the exact molecular weight, which is a critical piece of evidence. For halogenated compounds, it offers a unique diagnostic feature: the isotopic pattern.

Causality of MS Analysis:
  • Molecular Ion Peak (M⁺): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17][18] This means any fragment containing one bromine atom will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[17][18][19] This 1:1 doublet is a definitive signature for the presence of a single bromine atom.[17]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like benzoic acids. Operate in negative ion mode to deprotonate the carboxylic acid and phenol, forming [M-H]⁻ ions.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Interpretation: Expected Mass Spectrum

For this compound (C₇H₄BrFO₃):

  • Calculated Monoisotopic Mass: 233.93 g/mol

  • Expected [M-H]⁻ Ion: A pair of peaks in a ~1:1 ratio at m/z 232.9 (containing ⁷⁹Br) and m/z 234.9 (containing ⁸¹Br). The presence of this doublet is unambiguous proof of a monobrominated compound.

  • Key Fragmentation: Common fragments might include the loss of CO₂ (44 Da) from the carboxylate, leading to a bromofluorophenoxide anion.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring.[20]

Causality of UV-Vis Analysis:

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substituents on the aromatic ring.[20][21] Both electron-donating groups (-OH) and electron-withdrawing groups (-COOH, -Br, -F) can cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene.[21] While not as structurally definitive as NMR, UV-Vis is excellent for comparative analysis between derivatives and for quantitative measurements.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or hexane) that dissolves the compound.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Expected Absorption Bands
Transition Approximate λₘₐₓ (nm) Rationale
Primary Band (π → π)210 - 240An intense absorption band related to the benzene ring's electronic system.[22]
Secondary Band (π → π)270 - 310A less intense band, also characteristic of the substituted benzene chromophore.[22] Its position is strongly influenced by the combination of substituents.

Data Synthesis and Visualization

The conclusive identification of a this compound derivative relies on the integration of all spectroscopic data. The process is a logical workflow where each result cross-validates the others.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spec (Mol. Weight, Br Pattern) Purification->MS IR FTIR (Functional Groups) Purification->IR NMR NMR (1H, 13C, 19F) (Connectivity, Skeleton) Purification->NMR UV UV-Vis (Conjugated System) Purification->UV Integration Data Integration & Cross-Validation MS->Integration IR->Integration NMR->Integration UV->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Caption: Workflow for the spectroscopic validation of a new derivative.

Mapping Techniques to Molecular Features

G cluster_techniques Molecule This compound NMR NMR (1H, 13C, 19F) Molecule->NMR C-H, C-C, C-F Framework IR IR Molecule->IR -OH, C=O Functional Groups MS MS Molecule->MS Mol. Weight & Bromine Atom UV UV-Vis Molecule->UV Aromatic π-System

Caption: Mapping spectroscopic techniques to molecular features.

Conclusion

The structural characterization of this compound derivatives is a clear example of the necessity for a rigorous, multi-technique spectroscopic approach. By systematically applying NMR (¹H, ¹³C, ¹⁹F), FTIR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can build a self-validating case for the structure of a target molecule. Each technique provides a unique and essential piece of the puzzle: NMR defines the atomic connectivity, FTIR confirms functional groups, MS verifies molecular weight and the presence of bromine, and UV-Vis characterizes the electronic system. Following the detailed protocols and interpretative logic outlined in this guide will enable scientists to elucidate and confirm their molecular structures with the highest degree of confidence, ensuring the integrity and reproducibility of their research.

References

  • Quora. (2024). How to interpret the 19F NMR spectra. Available from: [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Available from: [Link]

  • Royal Society of Chemistry. (2018). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels. Available from: [Link]

  • Platypus Technologies. (2025). NMR sample preparation guidelines. Available from: [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available from: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available from: [Link]

  • MDPI. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Available from: [Link]

  • ResearchGate. (2018). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products | Request PDF. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-6-fluoro-3-hydroxybenzoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of laboratory waste is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-6-fluoro-3-hydroxybenzoic acid, a halogenated aromatic compound that demands careful handling from acquisition to elimination. By understanding the chemical nature of this compound and adhering to established best practices, we can mitigate risks to personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For this compound, the key hazards are summarized below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.GHS07
Skin Irritation (Category 2)Causes skin irritation.GHS07
Eye Irritation (Category 2A)Causes serious eye irritation.GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.GHS07

Source: Safety Data Sheet for this compound.

The presence of bromine and fluorine on the aromatic ring, coupled with the carboxylic acid and hydroxyl functional groups, dictates its reactivity and informs the necessary disposal precautions.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow is designed to ensure safety and regulatory compliance throughout the disposal process.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Waste Management & Final Disposal A Step 1: Waste Segregation & Collection B Step 2: Container Selection & Labeling A->B Proper Containment C Step 3: Temporary Storage B->C Safe Accumulation D Step 4: Scheduling a Licensed Waste Contractor C->D Hand-off for Disposal E Step 5: Final Disposal (Incineration) D->E Regulatory Compliant Elimination

Figure 1: Disposal workflow for this compound.
Step 1: Waste Segregation & Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[1] For this compound, this means it should be collected as a separate waste stream, specifically for halogenated organic solids.

Causality: Mixing halogenated compounds with other chemical waste can lead to dangerous reactions and complicates the final disposal process. For instance, mixing acidic compounds with bases can generate heat, while mixing with oxidizing agents could lead to a fire or explosion.

Step 2: Container Selection & Labeling

All chemical waste must be stored in appropriate containers that are in good condition and compatible with the waste they hold.[2]

  • Container Type: For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The hazard pictograms (as shown in the table above) should also be clearly visible.[1][2]

Trustworthiness: Proper labeling is not just a regulatory requirement; it is a critical safety measure that informs everyone in the laboratory of the container's contents and associated hazards, preventing accidental misuse or improper mixing.

Step 3: Temporary Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory, near the point of generation.[3][4] This area should be under the control of laboratory personnel.

  • Location: The storage area should be in a well-ventilated location, away from heat sources and direct sunlight.

  • Segregation: Store the container with other compatible halogenated organic waste, and physically separate it from incompatible materials such as strong bases and oxidizing agents.

Step 4: Scheduling a Licensed Waste Contractor

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) and other local authorities.[5][6] It is illegal and unsafe to dispose of this compound down the drain or in the regular trash.

  • Procedure: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal company.

Authoritative Grounding: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[6] This means the generator of the waste is responsible for its safe disposal, even after it leaves the laboratory.

Step 5: Final Disposal (Incineration)

The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate emission control systems.[3]

Causality: Incineration at high temperatures (typically above 850°C) is necessary to ensure the complete destruction of the aromatic ring and the halogenated components.[7] During combustion, the bromine and fluorine atoms are converted to hydrogen bromide (HBr) and hydrogen fluoride (HF), respectively. These acidic gases must be neutralized in a scrubber system to prevent their release into the atmosphere, where they can contribute to acid rain. Incomplete combustion of brominated compounds can potentially lead to the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants. Therefore, it is crucial that the incineration is carried out in a specialized facility designed to handle such waste.

Chemical Incompatibilities: What to Avoid

To prevent dangerous reactions, it is critical to avoid mixing this compound with the following classes of chemicals:

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide).

  • Strong Oxidizing Agents: The aromatic ring can be susceptible to oxidation, and a reaction with strong oxidizing agents (e.g., potassium permanganate, sodium hypochlorite) could be vigorous and generate heat.

  • Reactive Metals: Contact with reactive metals (e.g., sodium, potassium, magnesium) should be avoided as it may lead to the displacement of the acidic proton and the generation of flammable hydrogen gas.

Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. If it is a small, manageable spill, and you have been trained to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS office immediately.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.

  • Collect the Waste: Carefully sweep the solid material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and arrange for its disposal through your EHS office.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Tetra Tech. (2022, July 12).
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  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • US EPA. (2025, May 30).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.